Product packaging for 2H-Benzimidazol-5-ol(Cat. No.:CAS No. 148832-40-0)

2H-Benzimidazol-5-ol

Cat. No.: B128283
CAS No.: 148832-40-0
M. Wt: 134.14 g/mol
InChI Key: HDBHSTMPUSRGJI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The journey of benzimidazole chemistry began in 1872 with the first synthesis of a benzimidazole derivative by Hoebrecker. capot.com However, it was the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure that significantly catalyzed interest in this class of compounds. rsc.org Early research focused on the fundamental synthesis and characterization of various benzimidazole derivatives. Over the decades, research has evolved from basic synthesis to the exploration of their wide-ranging biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orggoogle.comchemblink.com This has led to the development of numerous clinically used drugs containing the benzimidazole core. chemblink.com The contemporary research landscape is characterized by the development of more efficient and environmentally friendly synthetic methods and the rational design of novel derivatives with specific biological targets. google.com

Structural Framework of Benzimidazoles and the 2H-Benzimidazol-5-ol Moiety

The fundamental structure of benzimidazole consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. researchgate.net The numbering of the atoms in the benzimidazole ring is crucial for naming its derivatives. The presence of both an acidic N-H proton and a basic nitrogen atom gives benzimidazoles an amphoteric character. chemblink.com

A key feature of many benzimidazoles is tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, several tautomeric forms are possible. Theoretical studies on 5-hydroxybenzimidazole (B117332) have calculated the heats of formation for six potential tautomers, including their anionic and cationic forms. researchgate.net Infrared spectroscopy studies have indicated that in both the crystalline state and in certain solvents, 5-hydroxybenzimidazole exists predominantly in the hydroxy form as two tautomers. researchgate.net The specific tautomer, this compound, is one of these potential forms.

The structure of this compound is characterized by the presence of a hydroxyl group at the 5-position of the benzimidazole core. This hydroxyl group can significantly influence the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 148832-40-0
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Calculated Density 1.416 g/cm³ mdpi.com
Calculated Boiling Point 230.768 °C at 760 mmHg mdpi.com
Calculated Flash Point 127.16 °C mdpi.com

Note: The properties in this table are calculated values and may differ from experimental values.

Contemporary Research Landscape for Benzimidazole Derivatives

Modern research on benzimidazole derivatives is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of focus is the development of novel compounds with enhanced biological activity. For instance, research has explored the synthesis of hydroxybenzimidazole-donepezil analogues as potential treatments for Alzheimer's disease. researchgate.net These studies often involve the strategic placement of substituents on the benzimidazole ring to optimize interactions with biological targets. researchgate.net

The investigation of 5-hydroxybenzimidazole derivatives has also been pursued for their potential effects on biological membranes. ebi.ac.uk Furthermore, 5-hydroxybenzimidazole has been identified as a precursor in the biosynthesis of the 5,6-dimethylbenzimidazole (B1208971) moiety of vitamin B12 in certain anaerobic bacteria like Eubacterium limosum. nih.gov This bacterium can transform 5-hydroxybenzimidazole into the cobamide of vitamin B12. This biosynthetic role highlights the natural significance of this particular benzimidazole derivative.

While direct and extensive research on the specific tautomer this compound is limited, the broader investigation into 5-hydroxybenzimidazoles and their derivatives continues to be an active area of scientific inquiry, driven by their potential applications in various fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B128283 2H-Benzimidazol-5-ol CAS No. 148832-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXDTOLCQLOXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2C=CC(=CC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616394
Record name 2,3-Dihydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148832-40-0
Record name 2,3-Dihydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Benzimidazol 5 Ol and Its Analogs

Conventional Synthetic Approaches

Conventional methods for synthesizing the benzimidazole (B57391) ring system have been well-established for over a century and remain widely used due to their simplicity and reliability. These approaches typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

Condensation Reactions with o-Phenylenediamines

The most fundamental and widely practiced method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. semanticscholar.orgresearchgate.net This reaction, often carried out under acidic conditions and with heating, involves the formation of two carbon-nitrogen bonds to construct the imidazole (B134444) ring fused to the benzene (B151609) ring. ijariie.com For the specific synthesis of 2H-Benzimidazol-5-ol, a key starting material would be 3,4-diaminophenol.

The reaction can be performed with various reagents that supply the C2 carbon of the benzimidazole. Formic acid is a common and straightforward choice for producing unsubstituted C2-benzimidazoles. ijariie.com The condensation of o-phenylenediamine with formic acid upon heating is a classic example of this approach. ijariie.com Similarly, other carboxylic acids can be used to introduce a substituent at the 2-position. For instance, reacting o-phenylenediamine with various aromatic acids in the presence of a catalyst like ammonium (B1175870) chloride can yield a range of 2-substituted benzimidazoles. ijariie.com

The reaction conditions can be varied to optimize yields and accommodate different substrates. For example, some syntheses are carried out in the presence of mineral acids like hydrochloric acid or in high-boiling solvents like polyphosphoric acid or o-phosphoric acid at elevated temperatures. researchgate.netapacsci.com Catalysts such as p-toluenesulfonic acid (p-TsOH) have also been effectively used to facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids. orientjchem.org

The general mechanism involves the initial formation of a mono-acylated or Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the final benzimidazole ring.

Phillips-Ladenburg and Weidenhagen Reactions for Benzimidazole Scaffold Formation

Two classical named reactions, the Phillips-Ladenburg and Weidenhagen reactions, are cornerstone methods for benzimidazole synthesis. semanticscholar.orgresearchgate.net

The Phillips-Ladenburg reaction , first described in 1875, specifically refers to the condensation of o-phenylenediamines with carboxylic acids under acidic conditions. apacsci.comwikipedia.orgcolab.ws This method is particularly effective for aliphatic carboxylic acids, but can also be applied to aromatic acids, often requiring higher temperatures (above 180°C) in sealed reaction vessels. colab.ws The reaction proceeds through the formation of a diamide (B1670390) intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

The Weidenhagen reaction , on the other hand, involves the condensation of an o-phenylenediamine with an aldehyde or ketone. semanticscholar.orgapacsci.comresearchgate.net This reaction is typically carried out in an aqueous or alcoholic solution in the presence of an oxidizing agent, such as a cupric salt like copper(II) acetate. ijariie.comapacsci.com The role of the oxidant is to facilitate the cyclization and aromatization to the benzimidazole ring. This method is particularly useful for synthesizing 2-substituted benzimidazoles and often provides excellent yields. ijariie.com

While both are foundational, these classic methods can be limited by harsh reaction conditions, such as high temperatures, and sometimes result in low yields. researchgate.net Consequently, numerous modifications and alternative methods have been developed to overcome these limitations.

Multi-step Synthesis from Precursors

The synthesis of specifically substituted benzimidazoles, such as this compound, often requires a multi-step approach starting from readily available precursors. This strategy allows for the introduction of desired functional groups onto the benzene ring prior to the formation of the imidazole ring.

A common strategy involves the use of substituted nitroanilines. For example, a synthetic route could begin with a precursor like 1,5-difluoro-2,4-dinitrobenzene. acs.org Through sequential nucleophilic substitution of the fluorine atoms and subsequent reduction of the nitro groups, a 2,4,5-benzenetriamine derivative can be generated. acs.org This triamine can then be condensed with an aldehyde or carboxylic acid to form the desired substituted benzimidazole. acs.org

Another approach involves starting with a molecule that already contains a portion of the final structure. For instance, the synthesis of novel 2-(1H-benzimidazol-2-yl)-5-substituted-1,3,4-oxadiazole derivatives begins with benzimidazole-2-carboxylic acid, which is then subjected to a series of reactions to build the oxadiazole ring. sioc-journal.cn Similarly, other complex benzimidazole derivatives have been synthesized in a multi-step fashion, starting from simpler benzimidazole cores and adding complexity through subsequent reactions. researchgate.netrsc.org

These multi-step syntheses offer the flexibility to create a wide diversity of substituted benzimidazoles that may not be accessible through direct condensation methods.

Advanced Synthetic Strategies

To address the limitations of conventional methods, modern synthetic chemistry has introduced more efficient and versatile strategies for benzimidazole synthesis. These include metal-catalyzed cross-coupling reactions and the use of microwave irradiation to accelerate reaction times and improve yields.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the benzimidazole scaffold, particularly at positions that are challenging to substitute using classical methods. mdpi.com

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully employed to introduce aryl or vinyl groups onto the benzimidazole ring. mdpi.com For example, a 5-bromo-substituted benzimidazole can be coupled with an aryl boronic acid in the presence of a palladium catalyst to yield a 5-arylbenzimidazole. mdpi.com

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that forms a carbon-nitrogen bond. This reaction is used to introduce amino groups or substituted amines onto the benzimidazole ring system. mdpi.com For instance, a 5-bromo-benzimidazole can be reacted with an aniline (B41778) derivative under palladium catalysis to form a 5-(arylamino)benzimidazole. mdpi.com

These metal-catalyzed reactions are often characterized by their high efficiency, broad substrate scope, and tolerance of various functional groups. mdpi.comnih.gov They provide a strategic advantage for the late-stage functionalization of complex molecules and the synthesis of libraries of compounds for biological screening. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green and efficient alternative to conventional heating methods. scilit.comsciforum.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. scilit.comsciforum.net

In the context of benzimidazole synthesis, microwave irradiation has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes. scilit.comsciforum.net These reactions can often be carried out in the absence of a catalyst, further enhancing the green credentials of the methodology. scilit.com For example, various 2-aryl benzimidazole derivatives have been synthesized in high yields (94-98%) with reaction times of only 5-10 minutes under microwave irradiation. scilit.com

Microwave-assisted protocols have been developed for various types of benzimidazole syntheses, including the preparation of nitro-substituted benzimidazoles and their subsequent derivatization. ajol.infolew.ro The efficiency and speed of microwave-assisted synthesis make it a highly attractive method for the rapid generation of benzimidazole libraries for drug discovery and other applications. scilit.comresearchgate.net

Green Chemistry Approaches in Benzimidazole Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of benzimidazole derivatives. ijarsct.co.inbohrium.comresearchgate.net These approaches aim to minimize or eliminate the use and generation of hazardous substances by focusing on alternative reaction conditions, eco-friendly catalysts, and sustainable solvents. ijarsct.co.inresearchgate.net

Key green methodologies in benzimidazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijarsct.co.in In the synthesis of benzimidazoles, it often leads to shorter reaction times, higher yields, and the use of solvent-free conditions or environmentally benign solvents like water. ijarsct.co.inorganic-chemistry.org For instance, the reaction of o-phenylenediamines with aldehydes can be efficiently carried out under microwave irradiation, sometimes in the presence of a catalyst like oxalic acid or on a solid support. ijarsct.co.in

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. ijarsct.co.intandfonline.com Mechanochemical methods, such as mortar and pestle grinding, have been successfully employed for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, using a catalytic amount of acetic acid. tandfonline.com

Use of Green Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. ijarsct.co.in A variety of catalysts have been explored for benzimidazole synthesis, including:

Nano-catalysts: Magnetic nanoparticles like Fe3O4 and nano-Fe2O3 have been used to catalyze the condensation of o-phenylenediamines with aldehydes, offering advantages such as high yields, short reaction times, and easy separation and recycling of the catalyst. researchgate.netrsc.orgdoi.org Other examples include cobalt-doped NiFe2O4 nanoparticles and copper-doped g-C3N4 nanocomposites. doi.org

Ionic Liquids: Ionic liquids, such as [BMIM]HSO4, can serve as both the solvent and catalyst, facilitating the reaction of o-phenylenediamine with aromatic aldehydes under microwave irradiation to produce 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com

Biorenewable Resources: D-glucose has been utilized as a C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines in water, representing a sustainable approach. organic-chemistry.org

Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org Several methods have been developed for benzimidazole synthesis in aqueous media, including the use of a Zn/NaHSO3 system for the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes. pcbiochemres.com

Table 1: Comparison of Green Synthetic Methods for Benzimidazoles

Method Catalyst/Conditions Key Advantages
Microwave Synthesis Oxalic acid, solid supports Shorter reaction times, higher yields ijarsct.co.in
Mortar-Pestle Grinding Acetic acid (catalytic) Solvent-free, operational simplicity tandfonline.com
Nanocatalysis Fe3O4, nano-Fe2O3, Co-doped NiFe2O4 High yields, catalyst recyclability researchgate.netrsc.orgdoi.org
Ionic Liquids [BMIM]HSO4 Dual role as solvent and catalyst mdpi.com
Biorenewable Synthon D-Glucose in water Sustainable C1 source organic-chemistry.org
Aqueous Synthesis Zn/NaHSO3 Environmentally benign solvent pcbiochemres.com

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. researchgate.netderpharmachemica.com Several one-pot methodologies have been developed for the synthesis of benzimidazole derivatives.

A common and effective one-pot approach involves the condensation of o-phenylenediamines with aldehydes. researchgate.netderpharmachemica.com This reaction can be catalyzed by a wide range of substances, including:

Iron Oxide Magnetic Nanoparticles (Fe3O4 MNPs): These provide a simple and efficient route to 2-substituted benzimidazoles with excellent yields and short reaction times. researchgate.net

Cobalt Nanocomposites: A recyclable non-noble cobalt nanocomposite has been used to catalyze the coupling of phenylenediamines and aldehydes, offering high yields and good functional-group tolerance under mild, additive- and oxidant-free conditions. researchgate.netrsc.org

Ammonium Bromide (NH4Br): This readily available and inexpensive catalyst facilitates the reaction at room temperature in ethanol, making it an eco-friendly option. derpharmachemica.comrasayanjournal.co.in

Zinc-catalyzed Cyclization: The use of N-substituted formamides as a C1 source with o-phenylenediamines in the presence of a zinc catalyst and poly(methylhydrosiloxane) (B7799882) provides benzimidazoles in good to excellent yields. organic-chemistry.orgresearchgate.net

Reductive Cyclization: One-pot synthesis from o-nitroanilines can be achieved through reduction of the nitro group followed by cyclization. organic-chemistry.orgresearchgate.net For example, using formic acid and iron powder, or a combination of Zn dust and NaHSO3 in water, allows for the direct conversion of 2-nitroanilines to benzimidazoles. organic-chemistry.orgpcbiochemres.com

Another notable one-pot strategy is the three-component reaction of 2-haloanilines, aldehydes, and a nitrogen source like ammonia (B1221849) or sodium azide, often catalyzed by copper or nickel complexes. organic-chemistry.org An iron(III) porphyrin complex has also been shown to effectively catalyze a one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate. nih.gov

Table 2: Examples of One-Pot Benzimidazole Syntheses

Starting Materials Catalyst/Reagents Key Features
o-phenylenediamines, aldehydes Fe3O4 MNPs Excellent yields, short reaction times researchgate.net
o-phenylenediamines, aldehydes Cobalt nanocomposite Recyclable catalyst, mild conditions researchgate.netrsc.org
o-phenylenediamines, aldehydes NH4Br in ethanol Room temperature, eco-friendly derpharmachemica.com
2-nitroanilines, aldehydes Zn/NaHSO3 in water Reductive cyclocondensation, aqueous medium pcbiochemres.com
2-haloanilines, aldehydes, NaN3 CuCl/TMEDA Three-component reaction organic-chemistry.org
Benzo-1,2-quinone, aldehydes, NH4OAc Fe(III) porphyrin Domino C-N bond formation nih.gov

Regioselective Synthesis of this compound Derivatives

The regioselective functionalization of the benzimidazole core is critical for controlling the biological activity of its derivatives. Directing substituents to specific positions, such as C-5 or C-6, allows for the fine-tuning of molecular properties.

Strategies for Positional Substitution (e.g., C-5/C-6 Functionalization)

Achieving regioselectivity in the functionalization of the benzene ring of the benzimidazole system often relies on the directing effects of existing substituents or the use of specific catalytic systems. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the C-H functionalization of aromatic rings. For the benzimidazole scaffold, directing groups can be employed to control the position of arylation. mdpi.com For instance, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been successfully applied to the 5(6)-position of N-protected-5-bromo-2-nitrophenyl-benzimidazole, allowing for the introduction of various aryl and amino groups. nih.gov

Cascade Reactions: A novel approach to regioselective benzimidazolone construction involves a cascade of two palladium-catalyzed C-N bond-forming reactions, starting from substituted 2-bromochlorobenzene derivatives and ureas. acs.org This method provides the desired heterocycles with complete regioselectivity. acs.org Similarly, a regio- and chemo-selective cascade of palladium-catalyzed C-N bond-forming reactions involving a 2-chloroaryl sulfonate and two different nitrogen-based nucleophiles can directly construct N-arylbenzimidazoles with complete regiocontrol. nih.gov

Functionalization of Pre-substituted Precursors: A straightforward method to obtain 5(6)-substituted benzimidazoles is to start with a pre-functionalized o-phenylenediamine. For example, the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) yields 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, which can then be further functionalized at the 5(6)-position. nih.gov

Stereochemical Control in Derivatization

The introduction of chirality into benzimidazole derivatives can have a profound impact on their biological activity. Therefore, methods for controlling the stereochemistry during their synthesis are of great importance.

Organocatalysis: Chiral amines have been used as organocatalysts for the stereoselective aldol (B89426) addition of N-1 benzimidazolyl acetaldehyde (B116499) to cyclic ketones. For example, L-prolinamide was found to be an efficient catalyst for the reaction with cyclohexanone, yielding the product with high enantiomeric excess (ee) and diastereomeric ratio (dr). thieme-connect.com

Asymmetric Dearomatization: A phosphine-catalyzed intermolecular asymmetric dearomatization of benzimidazoles with cyclopropenones has been developed. chinesechemsoc.org This [3+2] annulation reaction proceeds with high yields and excellent enantioselectivity, providing access to chiral dearomatized heterocycles. chinesechemsoc.org

Use of Chiral Auxiliaries and Reagents: The synthesis of chiral benzimidazole derivatives can be achieved by employing chiral starting materials or reagents. For example, the asymmetric synthesis of (1H-benzo[d]imidazol-2-ylthio)acetamide derivatives has been reported, starting from chiral amines. ptfarm.pl The use of chiral derivatizing agents, such as axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), can be used to determine the absolute configuration of chiral alcohols incorporated into benzimidazole derivatives. researchgate.net

Enantioselective Sulfoxidation: While not directly on the benzimidazole ring itself, the stereoselective formation of a sulfoxide (B87167) group attached to the benzimidazole scaffold is a relevant strategy. Enantioselective sulfoxidation is a primary method for preparing chiral, non-racemic sulfoxides, often using transition metal catalysts like titanium and vanadium complexes. acs.org

Derivatization and Functionalization Strategies of the 2h Benzimidazol 5 Ol Scaffold

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the benzimidazole (B57391) ring are common sites for derivatization through alkylation and acylation. These reactions are fundamental for introducing a wide range of substituents, which can significantly influence the compound's solubility, lipophilicity, and interaction with biological targets.

N-Alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. gsconlinepress.com The choice of base and solvent is crucial for controlling the reaction's outcome. For instance, the N-alkylation of 4,5,6,7-tetrabromobenzimidazoles has been successfully carried out using 3-bromopropan-1-ol as the alkylating agent with potassium carbonate (K2CO3) in acetonitrile, leading to high yields of the desired N-alkylated product. mdpi.com A similar approach can be applied to the 2H-benzimidazol-5-ol scaffold. However, the presence of the C-5 hydroxyl group introduces the possibility of a competing O-alkylation. To achieve selective N-alkylation, protection of the hydroxyl group may be necessary prior to the reaction, or reaction conditions must be carefully optimized. In some syntheses, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is used to deprotonate the benzimidazole nitrogen, followed by the addition of the alkylating agent, such as benzyl (B1604629) bromide. nih.gov

N-Acylation introduces a carbonyl group onto the benzimidazole nitrogen, forming an N-acylbenzimidazole. These derivatives can serve as important intermediates or as final products with distinct biological profiles. The reaction is commonly performed by treating the benzimidazole with an acylating agent like acetic anhydride (B1165640) or an acyl chloride. mdpi.comijeas.org For example, N-acetyl derivatives of benzimidazoles have been prepared by refluxing the parent compound with acetic anhydride in absolute ethanol. ijeas.org DMAP (4-dimethylaminopyridine) is often used as a catalyst for acylation reactions involving acyl chlorides in a solvent like dichloromethane (B109758) (DCM). mdpi.com

Reaction TypeReagents & ConditionsProduct TypeReference
N-Alkylation Alkyl halide (e.g., 3-bromopropan-1-ol), K2CO3, Acetonitrile, RefluxN-Alkyl-benzimidazole mdpi.com
N-Alkylation Benzyl bromide, NaH, THF, 70°CN-Benzyl-benzimidazole nih.gov
N-Acylation Acetic anhydride, Ethanol, RefluxN-Acetyl-benzimidazole ijeas.org
N-Acylation Acyl chloride, DMAP, DCM, 30°CN-Acyl-benzimidazole mdpi.com

Functionalization at Aromatic Ring Positions (C-2, C-5, C-6)

Modification of the carbocyclic ring of the benzimidazole scaffold is a key strategy for fine-tuning electronic properties and exploring structure-activity relationships. The C-5 and C-6 positions, being part of the benzene (B151609) ring, are particularly amenable to electrophilic substitution and modern cross-coupling reactions. The C-2 position can also be selectively functionalized.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl and heteroaryl groups at specific positions of the benzimidazole ring. nih.gov The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent.

To functionalize the C-5 or C-6 position, a halogenated benzimidazole precursor, such as 5-bromo-2H-benzimidazol-5-ol, is typically required. The Suzuki-Miyaura coupling involves the reaction of this bromo-derivative with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SPhos), and a base (e.g., K3PO4). nih.gov

The Buchwald-Hartwig amination allows for the introduction of aryl-amino groups. This reaction couples the bromo-benzimidazole with an amine (e.g., 4-(methylsulfonyl)aniline) using a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., XPhos), and a base like cesium carbonate (Cs2CO3). nih.gov These methods have been used to successfully synthesize a range of 5(6)-substituted benzimidazoles with yields up to 81% for Suzuki and 91% for Buchwald-Hartwig reactions. nih.gov

Coupling ReactionCatalyst/LigandBaseReactantsPositionReference
Suzuki-Miyaura Pd(OAc)2 / SPhosK3PO4Bromo-benzimidazole + Aryl boronic acidC-5(6) nih.gov
Buchwald-Hartwig Pd(OAc)2 / XPhosCs2CO3Bromo-benzimidazole + Aryl amineC-5(6) nih.gov

Halogenation and nitration are classic electrophilic aromatic substitution reactions that introduce key functional groups onto the benzimidazole ring, which can serve as handles for further derivatization or as modulators of biological activity.

The direct halogenation of the benzimidazole ring can be achieved using standard halogenating agents. The position of substitution is directed by the existing substituents. For the this compound scaffold, the hydroxyl group is an activating, ortho-, para-directing group, suggesting that halogenation would likely occur at the C-6 and C-4 positions.

Nitro-substitution is typically performed using a mixture of nitric acid and sulfuric acid. nih.gov The nitration of 1,3-dihydro-2H-benzimidazol-2-one with KNO3 in sulfuric acid can lead to poly-nitrated products, including 4,5,6-trinitro derivatives, demonstrating the susceptibility of the ring to nitration. nih.gov In studies on 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide, electrophilic substitution with bromine or nitric acid occurred at the meta-position relative to the existing nitro group (i.e., at C-4 or C-6). researchgate.net For this compound, the directing effects of the hydroxyl group (ortho, para) and the imidazole (B134444) moiety must be considered, which would likely lead to nitration at the C-4 and C-6 positions. The introduction of a nitro group provides a versatile chemical handle, as it can be subsequently reduced to an amino group, allowing for a host of further modifications. tsijournals.com

Formation of Fused Heterocyclic Systems

Fusing additional rings to the this compound scaffold creates complex, polycyclic systems with unique three-dimensional structures and potentially novel biological activities. This involves bifunctional reagents that react with two sites on the benzimidazole core to form a new ring.

The synthesis of benzimidazole-fused oxazepines , which are seven-membered heterocyclic rings containing oxygen and nitrogen atoms, can be achieved through multi-step synthetic pathways. A general strategy involves the O-propargylation of a hydroxyl group on the benzene ring, followed by further derivatization and a final base-mediated intramolecular cyclization to form the oxazepine ring. metu.edu.tr For the this compound scaffold, the C-5 hydroxyl group would be the starting point for building the oxazepine ring. The synthesis would involve attaching a side chain that contains the necessary functionality to cyclize with one of the benzimidazole nitrogens.

The formation of benzimidazole-fused thiazines can be envisioned through reactions with appropriate sulfur-containing bifunctional molecules. For example, the reaction of pyran-2-one derivatives with o-aminothiophenol is a known method for constructing 1,5-benzothiazepine (B1259763) systems. researchgate.net A similar conceptual approach, reacting a suitably activated this compound derivative with a reagent containing both a thiol and an amine or other reactive group, could lead to the formation of a fused thiazine (B8601807) or thiazepine ring.

A notable strategy for creating fused or linked heterocyclic systems involves the synthesis of pyrazole (B372694) benzimidazolone derivatives . These compounds can be efficiently synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.net In a typical procedure, benzimidazolone (a close analogue of this compound) is used as the starting material. It reacts with an intermediate known as a hydrazonoyl chloride, which is generated in situ from the corresponding hydrazone. This cycloaddition reaction proceeds to form the pyrazole ring attached to the benzimidazolone core, with reported yields in the range of 60-75%. researchgate.net This methodology provides a direct route to novel hybrid molecules combining the structural features of both benzimidazole and pyrazole moieties. researchgate.netnih.gov

Starting MaterialKey IntermediateReaction TypeFused/Linked ProductYieldReference
BenzimidazoloneHydrazonoyl Chloride1,3-Dipolar CycloadditionPyrazolyl-benzimidazolone60-75% researchgate.net

Strategies for Prodrug Design Based on this compound Analogs

The development of prodrugs from active pharmaceutical ingredients (APIs) is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties, such as poor solubility, low permeability, chemical instability, and lack of site-specificity. ijpcbs.com For analogs based on the this compound scaffold, the inherent functionalities—notably the phenolic hydroxyl group at the C-5 position and the secondary amine within the imidazole ring—provide versatile handles for chemical modification to create prodrugs with improved therapeutic profiles.

The primary goal in designing prodrugs of this compound analogs is to mask one or more of these functional groups with a promoiety. This promoiety is designed to be cleaved in vivo, typically through enzymatic or chemical hydrolysis, to release the parent active drug at the desired site of action. ijpcbs.com The main strategies revolve around the formation of carrier-linked prodrugs, where the parent drug is attached to a carrier molecule either directly (bipartite) or via a linker (tripartite). nih.gov

Ester and Carbonate Prodrugs for Modulating Lipophilicity and Solubility

The most common approach for derivatizing the C-5 hydroxyl group is through the formation of esters or carbonates. This strategy is highly adaptable for tuning the lipophilicity of the parent compound.

Increasing Lipophilicity: Attaching a lipophilic acyl group (e.g., acetyl, palmitoyl) to the C-5 hydroxyl group can significantly increase the compound's lipophilicity (LogP). This is particularly advantageous for improving absorption across biological membranes, such as the gastrointestinal tract or the blood-brain barrier. An example is the conversion of chloramphenicol (B1208) to its palmitate ester to improve its pharmacokinetic profile. mdpi.com

Increasing Aqueous Solubility: Conversely, to enhance water solubility for intravenous administration, the C-5 hydroxyl can be linked to a highly polar or ionizable promoiety. ijpcbs.com A classic example is the formation of a phosphate (B84403) ester. The resulting prodrug is often highly water-soluble as its disodium (B8443419) salt and can be readily cleaved by endogenous phosphatases to release the active parent drug. nih.gov Another strategy involves creating amino acid ester conjugates, particularly with glycine (B1666218) or other small amino acids, which can exist as water-soluble hydrochloride salts. researchgate.net

The following table illustrates how different ester promoieties can be used to modify the properties of a hypothetical active this compound analog.

Parent AnalogPromoietyProdrug LinkageIntended Purpose
2-Substituted-2H-Benzimidazol-5-olAcetylEsterIncrease Lipophilicity, Enhance Membrane Permeability
2-Substituted-2H-Benzimidazol-5-olPivaloyl (tert-butanoyl)EsterIncrease Lipophilicity and provide steric hindrance against premature hydrolysis
2-Substituted-2H-Benzimidazol-5-olGlycylAmino Acid EsterIncrease Aqueous Solubility (as HCl salt)
2-Substituted-2H-Benzimidazol-5-olPhosphatePhosphate EsterSignificantly Increase Aqueous Solubility (as Na salt)

Carbamate and N-Acyl Prodrugs Targeting the Imidazole Ring

The N-H functionality within the benzimidazole ring offers another site for derivatization. While N-alkylation is a common functionalization strategy mdpi.com, for prodrug design, linkages that are cleavable in vivo are preferred.

N-Acyloxyalkylation: This tripartite prodrug strategy involves attaching an acyloxyalkyl group to the ring nitrogen. The ester bond is first cleaved by ubiquitous esterases, leading to an unstable N-hydroxymethyl intermediate that rapidly decomposes to release the parent drug and formaldehyde (B43269).

N-Mannich Bases: The reaction of the N-H group with formaldehyde and a secondary amine can form N-Mannich bases. While some Mannich bases can be reversible, their stability can be tuned for prodrug applications.

These modifications can alter the electronic properties and hydrogen-bonding capacity of the benzimidazole core, influencing receptor binding and metabolic stability until the promoiety is cleaved.

Enzyme-Targeted Prodrug Strategies

A more sophisticated approach involves designing prodrugs that are activated by specific enzymes that are overexpressed in target tissues, such as tumors.

Dipeptidyl Peptidase IV (DPPIV/CD26) Recognition: Conjugating the this compound analog to a dipeptide carrier can create a prodrug that is a substrate for enzymes like DPPIV, which is expressed on various cell types. nih.gov The enzymatic cleavage of the dipeptide would release the drug in proximity to these cells.

Glucuronide Prodrugs: Attaching a glucuronic acid moiety via an ether or ester linkage to the C-5 hydroxyl group can create a highly water-soluble prodrug. This linkage can be cleaved by β-glucuronidase, an enzyme found in high concentrations in some tumor microenvironments and the gut, allowing for targeted drug release.

The research into derivatization of heterocyclic scaffolds like benzimidazole is extensive, with palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination being employed to add diverse functional groups, which could then be further modified into prodrugs. nih.gov The selection of a specific prodrug strategy ultimately depends on the particular physicochemical or pharmacokinetic deficiency of the parent this compound analog and the desired therapeutic outcome.

Spectroscopic and Advanced Analytical Characterization Techniques for 2h Benzimidazol 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including 2H-benzimidazol-5-ol derivatives. It provides insights into the chemical environment of individual atoms. mdpi.com

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing benzimidazole (B57391) derivatives. gsconlinepress.com In ¹H NMR, the chemical shifts (δ) of protons on the benzimidazole core and any substituents provide information about their electronic environment. For instance, the protons on the aromatic ring of the benzimidazole moiety typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). rsc.orgjpionline.org The NH proton of the imidazole (B134444) ring often appears as a broad singlet at a lower field. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-thiomethyl-1H-benzimidazole 13.5 (s, 1H, NH), 7.67-7.64 (m, 2H, ArH), 7.46-7.43 (m, 2H, ArH), 2.91 (s, 3H, SCH₃) 152.72, 132.12, 125.11, 112.85, 14.91 tsijournals.com
2-thiomethyl-5-nitro-1H-benzimidazole 10.5 (s, 1H, NH), 7.3-8.5 (m, 3H, ArH), 2.70 (s, 3H, CH₃) 144.25, 141.70, 139.75, 117.55, 112.98, 109.92, 13.68 tsijournals.com

Note: The specific chemical shifts for this compound would require experimental determination but can be predicted to follow similar patterns.

Advanced 2D NMR Techniques (e.g., COSY) for Structural Elucidation

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. mdpi.comnumberanalytics.com

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This helps in identifying adjacent protons and piecing together the spin systems within the molecule, which is crucial for assigning the signals of substituted benzimidazole rings. nih.gov Other advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, providing unambiguous structural assignments. mdpi.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net For this compound derivatives, MS provides a direct way to confirm the molecular formula. jpionline.org

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in the identification of newly synthesized compounds. tsijournals.comnih.gov HRMS is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. chromatographyonline.com

Table 2: HRMS Data for Selected Benzimidazole Derivatives

Compound Calculated [M+H]⁺ Found [M+H]⁺ Reference
2-thiomethyl-1H-benzimidazole 165.041 165.045 tsijournals.com
2-thiomethyl-5-nitro-1H-benzimidazole 210.026 210.028 tsijournals.com
1-(2-chloroethyl)-5-nitro-benzimidazole 226.031 226.034 tsijournals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. athabascau.ca For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

N-H stretch: The N-H bond in the imidazole ring typically shows a stretching vibration in the range of 3100-3500 cm⁻¹. jpionline.org This peak is often sharper than the O-H peak. libretexts.org

C=N and C=C stretches: Aromatic C=C and C=N stretching vibrations appear in the 1450-1650 cm⁻¹ region. ijeas.org

C-O stretch: The C-O stretching vibration of the phenolic hydroxyl group is expected in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

Functional Group Absorption Range (cm⁻¹) Reference
N-H Stretching 3100 - 3500 jpionline.orglibretexts.org
O-H Stretching 3200 - 3600 pressbooks.pub
Aromatic C-H Stretching 3000 - 3100 pressbooks.pub
C=N and C=C Stretching 1450 - 1650 jpionline.orgijeas.org

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for assessing their purity. moravek.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. libretexts.org The retention factor (Rf) value of a compound is dependent on the solvent system and the stationary phase used. biotech-asia.org

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of the desired benzimidazole derivative from a reaction mixture. nih.govbiotech-asia.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. nih.gov

The purity of the fractions collected from column chromatography is often checked by TLC before the solvent is removed. nih.gov

Computational and Theoretical Studies of 2h Benzimidazol 5 Ol and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and properties of molecules. acs.org By employing functionals like B3LYP with various basis sets, researchers can gain insights into the fundamental characteristics of benzimidazole (B57391) derivatives. dergipark.org.trbiolscigroup.us

Electronic Structure Analysis (Charge Distribution, Molecular Orbitals)

The electronic properties of benzimidazole derivatives are significantly influenced by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining the chemical stability and reactivity of a molecule. researchgate.net

In studies of various benzimidazole analogs, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and adjacent phenyl rings. dergipark.org.tr This distribution of electron density is critical for understanding the molecule's reactivity and potential interaction sites. The analysis of the molecular electrostatic potential (MEP) map helps in identifying the regions prone to electrophilic and nucleophilic attacks. nih.govscirp.org

Quantum chemical descriptors derived from DFT calculations, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide further quantitative measures of a molecule's reactivity. researchgate.net For instance, a study on two benzimidazole derivatives calculated these parameters using the B3LYP/6-311G(d,p) level of theory in the gas phase. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. acs.orgresearchgate.net Theoretical vibrational frequencies (FT-IR and FT-Raman spectra) can be calculated and have shown good agreement with experimental findings for related heterocyclic compounds. acs.org

Similarly, UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT), and the calculated transition wavelengths often correlate well with experimental measurements in various solvents. acs.org The use of electronic descriptors obtained from low-cost DFT methods, such as orbital energy differences and transition dipole moments, has been shown to enable accurate predictions of absorption spectra. nih.gov For example, a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine utilized the IEFPCM model in chloroform (B151607) to perform frontier orbital analysis and predict its electronic transitions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and stability of ligand-protein complexes. nih.gov

In the context of benzimidazole derivatives, MD simulations have been used to explore the stability of these compounds when bound to biological targets. nih.gov For example, a study on new 1,3-dihydro-2H-benzimidazol-2-one derivatives investigated the stability of the most active compound complexed with its target protein through MD simulations. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in these simulations to assess the stability of the complex. mdpi.com Such studies have demonstrated the stability of benzimidazole derivatives within the active sites of proteins like the influenza polymerase PB2. mdpi.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goviosrjournals.org This method is extensively used to understand the binding modes of benzimidazole derivatives to various protein targets. iosrjournals.orgresearchgate.net

Docking studies have revealed key interactions, such as hydrogen bonds and salt bridges, between benzimidazole analogs and the amino acid residues in the active sites of proteins. researchgate.net For instance, in studies with the dopamine (B1211576) D2 receptor, the benzimidazole moiety was found to form hydrogen bonds with serine and histidine residues. researchgate.net Similarly, docking of benzimidazole derivatives into the active site of E. coli's Biotin carboxylase has been performed to rationalize their antimicrobial activity. iosrjournals.org

The Protein-Ligand Interaction Profiler (PLIP) is a tool used for the automated detection and visualization of non-covalent interactions between proteins and ligands, including hydrogen bonds, hydrophobic contacts, and pi-stacking. nih.govrsc.org This aids in a detailed understanding of the binding mode. For example, the binding mode of benzimidazole inhibitors to the protein kinase CHK2 has been clarified using flexible side chain docking and crystallography, revealing a water-mediated interaction between the benzimidazole N1 atom and the hinge region of the kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijpsr.comscirp.org

For benzimidazole derivatives, QSAR models have been developed to predict their activity against various targets. scholars.directnih.gov These models are built using molecular descriptors calculated through methods like DFT. biolscigroup.usscholars.direct A study on 2-thioarylalkyl benzimidazole derivatives established a QSAR model for their anthelmintic activity using descriptors such as the dipole moment, the energy of the highest occupied orbital (EHOMO), and the smallest negative charge of the molecule. biolscigroup.usscholars.direct Another QSAR study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment, and surface area govern their antifungal activity. nih.gov The statistical robustness of these models is typically validated using parameters like the coefficient of determination (R²), standard deviation (S), and cross-validation coefficient (Q²cv). scholars.direct

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. nih.govajol.info Various computational tools and web servers, such as SwissADME and ProTOX II, are used for these predictions. researchgate.netmdpi.com

For benzimidazole derivatives, ADMET predictions have been performed to evaluate their drug-likeness based on criteria like Lipinski's rule of five. nih.govresearchgate.net These studies predict properties such as mutagenicity, tumorigenicity, irritation, reproductive hazards, total polar surface area (TPSA), lipophilicity (cLogP), and aqueous solubility (LogS). researchgate.net For example, a study on novel substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonists included the prediction of their ADMET properties. nih.gov Similarly, the bioavailability and toxicity of benzimidazole derivatives and their cobalt coordination compounds have been assessed using in silico methods, including their potential to cross the blood-brain barrier and their gastrointestinal absorption. mdpi.com

Nonlinear Optical (NLO) Properties Prediction and Analysis

Computational and theoretical studies have become indispensable tools for predicting and understanding the nonlinear optical (NLO) properties of organic molecules, guiding the design of new materials for advanced photonic and optoelectronic applications. mdpi.comutm.my For benzimidazole derivatives, theoretical methods, particularly Density Functional Theory (DFT), are extensively used to explore the relationship between molecular structure and NLO response. mdpi.comacs.org These studies help in screening potential candidates and understanding the electronic origins of their NLO activity before undertaking complex and costly synthesis and experimental validation. mdpi.comutm.my

Research in this area focuses on calculating key NLO parameters such as molecular polarizability (α) and, more significantly, the first-order hyperpolarizability (β or β₀), which quantifies the second-order NLO response. mdpi.commdpi.com The computational approach typically involves optimizing the molecular geometry and then calculating the electronic properties using various DFT functionals and basis sets, such as B3LYP, CAM-B3LYP, and ωB97XD combined with Pople-style basis sets like 6-31G(d,p) or 6-31+G(d,p). mdpi.combiointerfaceresearch.comfrontiersin.org

A central strategy in designing potent NLO materials is the creation of donor-π-acceptor (D-π-A) systems. acs.orgfrontiersin.org In the context of benzimidazole analogs, the benzimidazole core can act as part of the π-conjugated bridge or be functionalized with electron-donating groups (EDGs) and electron-accepting groups (EWGs). This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field, a phenomenon that is fundamental to a large NLO response. frontiersin.orgrsc.org Analyses such as Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and Molecular Electrostatic Potential (MEP) are often employed to visualize and quantify this charge transfer process. acs.orgrsc.orgcapes.gov.br

Detailed Research Findings

Computational studies on benzimidazole analogs have revealed several key insights into enhancing their NLO properties.

One significant area of investigation is the effect of substituent groups on the benzimidazole framework. The strategic placement of EDGs and EWGs can dramatically increase the first hyperpolarizability (β₀). For instance, a DFT study on N-1-sulfonyl substituted benzimidazole derivatives demonstrated that compounds with strong acceptor groups, such as nitro groups, exhibited the highest total hyperpolarizability (βtot) values. acs.orgnih.gov The compound 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, in particular, was identified as a promising NLO material due to its high βtot value. nih.gov

Another innovative approach involves using external stimuli to switch the NLO response. A quantum chemical study demonstrated that the NLO properties of certain benzimidazole derivatives could be tuned by proton abstraction. rsc.orgcapes.gov.br The deprotonated anionic form of a molecule showed a first hyperpolarizability value four times larger than its neutral counterpart. rsc.org By further modifying the structure with effective substituents, the β₀ value was enhanced significantly, leading to a robust "off-on" NLO switching mechanism with a response up to 85 times greater than the neutral molecule. rsc.orgcapes.gov.br This switching is attributed to a change in the push-pull configuration upon deprotonation, which is confirmed by TD-DFT, NBO, and FMO analyses. rsc.org

The table below presents computational data for a benzimidazole derivative and its analogs, illustrating the effect of substitution and deprotonation on the first hyperpolarizability.

Compound IDSubstituent on Parent MoleculeStateCalculated First Hyperpolarizability (β₀) [x 10⁻³⁰ esu]
1 NoneNeutral~15
1⁻ NoneAnion (Deprotonated)61
1a⁻ Donor/Acceptor GroupsAnion (Deprotonated)1189
1b⁻ Donor/Acceptor GroupsAnion (Deprotonated)1678
1c⁻ Donor/Acceptor GroupsAnion (Deprotonated)2028
1d⁻ Donor/Acceptor GroupsAnion (Deprotonated)1965
Data sourced from a quantum chemical study on benzimidazole derivatives. rsc.orgcapes.gov.br

Furthermore, the influence of the π-conjugated linker that connects the donor and acceptor moieties has been explored. frontiersin.org Studies on D-π-A dyes have shown that modifying the π-spacer can significantly impact the electronic transitions and NLO response. frontiersin.org For benzimidazole-based systems, the planarity and conjugation length of the molecule are critical; for example, the NLO response in some small, twisted molecules is highly dependent on the dihedral angles between the aromatic and heteroaromatic rings. mdpi.com

In silico investigations on 1-benzyl-2-phenyl-1H-benzimidazole derivatives also confirmed that the introduction of specific substituents could classify the compounds as good electron donors or acceptors, with the NLO behavior of some derivatives being greater than that of urea (B33335), a standard NLO material. biointerfaceresearch.com These findings underscore the power of computational chemistry to rationally design benzimidazole-based molecules with tailored and potentially very large NLO responses, making them attractive candidates for use in modern high-tech devices. biointerfaceresearch.comfrontiersin.org

Chemical Reactivity and Transformation Mechanisms of 2h Benzimidazol 5 Ol

Oxidation and Reduction Pathways

The reactivity of 2H-Benzimidazol-5-ol in oxidation and reduction reactions is a critical aspect of its chemical behavior, influencing its stability and potential applications. The benzimidazole (B57391) core, substituted with a hydroxyl group, presents multiple sites susceptible to redox transformations.

Oxidation: The presence of the hydroxyl group on the benzene (B151609) ring and the nitrogen atoms in the imidazole (B134444) ring makes this compound and its derivatives susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2) can be employed to induce oxidation. For instance, similar benzimidazole structures can be oxidized to the corresponding quinones. The oxidation process involves the loss of electrons, which can lead to the formation of new functional groups or the polymerization of the molecule. The specific products of oxidation are highly dependent on the reaction conditions, including the strength of the oxidizing agent, the solvent, and the temperature.

Reduction: Conversely, the benzimidazole ring system can undergo reduction. Reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose. Reduction reactions typically involve the addition of hydrogen atoms or the removal of oxygen atoms. For example, related diamino-benzimidazolones can be reduced to form various amines. The reduction of the imidazole portion of the ring can lead to the formation of dihydrobenzimidazole derivatives, altering the aromaticity and, consequently, the chemical and physical properties of the compound.

The interplay between the electron-donating hydroxyl group and the imidazole ring influences the ease of oxidation and reduction. The hydroxyl group increases the electron density of the benzene ring, making it more susceptible to electrophilic attack and potentially influencing the oxidation potential.

Table 1: Common Reagents for Oxidation and Reduction of Benzimidazole Derivatives

Reaction TypeReagentTypical ConditionsProduct Type
OxidationPotassium permanganate (KMnO4)Aqueous solutionQuinones
OxidationHydrogen peroxide (H2O2)Acetic acidQuinones
ReductionSodium borohydride (NaBH4)MethanolAmines
ReductionLithium aluminum hydride (LiAlH4)EtherAmines

This table is based on information for related benzimidazole compounds and may be indicative of the reactivity of this compound.

Nucleophilic and Electrophilic Substitution Reactions

The benzimidazole ring is a π-excessive system, making it susceptible to electrophilic substitution, while also containing sites prone to nucleophilic attack. chemicalbook.com The position of the hydroxyl group in this compound plays a significant role in directing these substitution reactions.

Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring is activated towards electrophilic attack by the electron-donating hydroxyl group at position 5. This directing effect would favor substitution at the ortho and para positions relative to the hydroxyl group (positions 4 and 6). Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For example, reactions of some benzimidazole derivatives with bromine and nitric acid lead to electrophilic substitution of a hydrogen atom. researchgate.net The presence of the imidazole ring, with its two nitrogen atoms, also influences the regioselectivity of these reactions. chemicalbook.com

Table 2: Predicted Regioselectivity of Substitution Reactions on this compound

Reaction TypePosition(s) of AttackRationale
Electrophilic Substitution4 and 6Activating and directing effect of the hydroxyl group at position 5.
Nucleophilic Substitution2Electron-deficient nature of the C2 carbon in the imidazole ring. chemicalbook.com

Cyclization and Ring-Opening Reactions

The structure of this compound allows for its participation in both cyclization and ring-opening reactions, leading to the formation of diverse heterocyclic systems or acyclic intermediates.

Cyclization Reactions: Benzimidazole derivatives are frequently used as building blocks in the synthesis of more complex heterocyclic structures. The nitrogen atoms of the imidazole ring and the hydroxyl group can participate in intramolecular or intermolecular cyclization reactions. For instance, the reaction of o-phenylenediamines with various reagents can lead to the formation of the benzimidazole ring itself, a process that can be considered a cyclization. semanticscholar.org Furthermore, derivatives of this compound could potentially undergo cyclization to form fused ring systems, depending on the nature of other substituents and the reaction conditions. One-pot synthesis methods can lead to the construction of both the benzimidazole and another heterocyclic ring, such as a pteridine, in a single synthetic step. sci-hub.se

Ring-Opening Reactions: Under certain conditions, the imidazole ring of a benzimidazole derivative can undergo ring-opening. For example, heating 7-(1H-imidazo[4,5-b]pyridin-2-yl)-2-thioxopteridin-4(1H)-one in water resulted in the opening of the imidazole ring. sci-hub.se This process often involves the cleavage of one or more of the carbon-nitrogen bonds within the ring. The stability of the resulting open-chain compound and the reaction conditions are critical factors in determining whether a ring-opening reaction will occur. For this compound, harsh conditions such as strong acids or bases, or high temperatures, might be required to induce ring-opening. The reaction of some dihydropyrans with ammonia (B1221849) is accompanied by ring opening. chim.it

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of oxidizing or reducing agents.

Under normal storage conditions, solid this compound is expected to be relatively stable. However, as a phenolic compound, it may be susceptible to oxidation over time, especially in the presence of air and light, potentially leading to coloration. The hydroxyl group can be a site for oxidative degradation.

In solution, its stability will depend on the pH and the solvent. In acidic or basic solutions, the compound can exist in its protonated or deprotonated forms, which may have different stabilities and degradation pathways. For instance, some benzimidazole derivatives have shown good thermal stability, with degradation temperatures well above 160 °C. acs.org However, photolysis of benzimidazole in solution can lead to dehydrodimerization. acs.org

The degradation of this compound can proceed through the pathways discussed previously, including oxidation, which could lead to the formation of quinone-like structures, or ring-opening under more forceful conditions. The specific degradation products would depend on the conditions employed.

Advanced Academic Applications of 2h Benzimidazol 5 Ol Derivatives Excluding Clinical

Building Blocks in Complex Organic Synthesis

The benzimidazole (B57391) nucleus is a prevalent motif in both synthetic and natural compounds. nih.gov Derivatives of 2H-Benzimidazol-5-ol serve as crucial building blocks, or synthons, for constructing more complex molecular architectures. Their utility stems from the reactivity of the benzimidazole core and the versatile nature of the hydroxyl group, which can be modified to introduce a wide array of functional groups.

The synthesis of the benzimidazole core itself can be achieved through various methods, most commonly via the condensation reaction between an o-phenylenediamine (B120857) derivative and a carbonyl-containing compound, such as an aldehyde or carboxylic acid. researchgate.netrsc.orgsemanticscholar.org For instance, the Phillips-Ladenburg reaction involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids. semanticscholar.org Another classic method is the Weidenhagen reaction, which uses aldehydes in the presence of an oxidizing agent. semanticscholar.org Modern approaches have expanded to include metal-free transfer-hydrogenation processes and the use of green catalysts, enhancing the efficiency and environmental friendliness of these syntheses. mdpi.comresearchgate.net

Once formed, the benzimidazole scaffold, particularly with substituents like the 5-hydroxy group, becomes a versatile intermediate. For example, 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one is noted as a critical building block for creating more complex organic molecules due to its ability to undergo various chemical transformations like oxidation and substitution. Similarly, the chlorinated analogue, 4-Chloro-1H-benzimidazol-5-ol, is a key intermediate in the synthesis of novel compounds with significant biological potential in non-clinical contexts. chemimpex.com

The strategic functionalization of the benzimidazole core is a key theme in its application as a building block. Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Buchwald-Hartwig aminations, have been successfully employed to modify specific positions on the ring, like the 5(6)-position of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov This allows for the rational design and synthesis of molecules with tailored properties for specific research applications. nih.gov These synthetic strategies highlight the role of benzimidazole derivatives not just as passive scaffolds but as active participants in the construction of intricate molecular designs for further academic exploration.

Synthetic Method Reactants Key Features Reference
Phillips-Ladenburg Reactiono-Phenylenediamine derivative, Carboxylic acidClassic condensation method semanticscholar.org
Weidenhagen Reaction1,2-Diaminobenzene, AldehydeUses an oxidizing agent like copper acetate semanticscholar.org
Pd-Catalyzed Cross-CouplingHalogenated benzimidazole, Boronic acid/AmineAllows for precise functionalization at specific positions nih.gov
Green Synthesiso-Phenylenediamine, AldehydeUtilizes environmentally benign catalysts and solvents (e.g., water) mdpi.comresearchgate.net

Catalytic Applications in Organic Transformations

Derivatives of benzimidazole have emerged as effective ligands and catalysts in a variety of organic transformations. Their ability to coordinate with metal ions through their nitrogen atoms makes them particularly suitable for creating catalytically active metal complexes. researchgate.net These catalysts are often noted for their efficiency under moderate reaction conditions. semanticscholar.orgresearchgate.net

Benzimidazole-based catalysts have been successfully applied in several key reaction types:

Oxidation Reactions: Cobalt nanocomposites of poly(benzimidazole-amide) have been used as catalysts for the oxidation of ethylbenzene (B125841), yielding acetophenone (B1666503) with a 55% yield. semanticscholar.org Copper complexes incorporating benzimidazole-Schiff base ligands can catalyze the aerobic oxidation of substrates like 1,10-phenanthroline (B135089) at room temperature, using molecular oxygen as the oxidant. semanticscholar.org

Cross-Coupling Reactions: Palladium complexes with benzimidazole ligands have proven to be efficient catalysts for Heck and Suzuki-Miyaura reactions, which are fundamental C-C bond-forming transformations in organic synthesis. researchgate.net

Condensation Reactions: Benzimidazole derivatives themselves can act as organocatalysts. For example, functionalized benzimidazole derivatives have shown significant catalytic activity in the Biginelli reaction for synthesizing dihydropyrimidinones. researchgate.net Furthermore, various Lewis acids and heterogeneous catalysts like ZrCl₄, Er(OTf)₃, and different metal-organic frameworks (MOFs) have been employed to catalyze the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. mdpi.comdoi.org Nickel complexes grafted onto MCM-41 surfaces have also been used to catalyze these condensation reactions. doi.org

The catalytic activity is often influenced by the substituents on the benzimidazole ring. For instance, the presence of a methoxy (B1213986) group can enhance the ligand properties for metal coordination. The development of heterogeneous catalysts, where the benzimidazole complex is immobilized on a solid support like silica (B1680970) or a polymer, is a significant area of research. doi.org This approach offers advantages such as ease of catalyst recovery and recyclability, contributing to more sustainable chemical processes. rsc.org

Catalyst System Transformation Example Reference
Cobalt nanocomposite of poly(benzimidazole-amide)OxidationOxidation of ethylbenzene to acetophenone semanticscholar.org
Copper-Benzimidazole Schiff base complexAerobic OxidationOxidation of 1,10-phenanthroline semanticscholar.org
Palladium-Benzimidazole complexCross-CouplingHeck and Suzuki-Miyaura reactions researchgate.net
Nickel complex on MCM-41CondensationSynthesis of benzimidazoles from o-phenylenediamines and benzaldehydes doi.org

Materials Science Applications (e.g., Corrosion Inhibitors, NLO Materials)

The unique chemical structures of this compound and its derivatives make them highly suitable for applications in materials science, particularly as corrosion inhibitors and nonlinear optical (NLO) materials.

Corrosion Inhibitors: Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys, including steel, iron, copper, and aluminum, in aggressive acidic, basic, and salt solutions. nih.govresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active corrosion sites. scispace.comnajah.edu This adsorption occurs through the heteroatoms (N, O, S) which have lone pairs of electrons, and the π-electrons of the aromatic system. najah.edumdpi.com

The effectiveness of inhibition depends on the molecular structure, the nature of substituents, and the corrosive environment. For instance, studies have shown that benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a stronger effect on the cathodic process. nih.govresearchgate.net The adsorption process typically follows the Langmuir adsorption isotherm. scispace.comnajah.edu Newly synthesized benzimidazol-2-ones substituted with 8-hydroxyquinoline (B1678124) have demonstrated high inhibition efficiency (up to 91%) for carbon steel in hydrochloric acid. najah.edu

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Reference
2-MercaptobenzimidazoleCopper0.5 M HCl91.6 nih.gov
Ethyl-2-(benzimidazol-2-yl-thio)acetateZinc0.1 M HCl75.2–93.0 nih.gov
1,3-bis((8‑hydroxy-quinolin-5-yl)methyl)-1H-benzimidazol-2(3H)-oneCarbon Steel1 M HCl91 najah.edu
2-(3,4-Dimethoxyphenyl)-1H-Benzo[d]imidazoleMild Steel1.5 M H₂SO₄50.5–87.2 nih.gov

Nonlinear Optical (NLO) Materials: Organic materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. Benzimidazole derivatives have emerged as promising candidates for second- and third-order NLO materials. mdpi.comtandfonline.com Their NLO response arises from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. The benzimidazole ring can act as either a donor or an acceptor, depending on the substituents attached to it. rsc.org

Computational studies, often using Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of these molecules. nih.govmdpi.com These studies calculate parameters like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀), which is a measure of the second-order NLO response. researchgate.net For example, research on 1,2-diaryl benzimidazole derivatives has shown they possess large hyperpolarizability values, indicating their potential as NLO materials. nih.govresearchgate.net Remarkably large differences in the β₀ values between neutral benzimidazole chromophores and their deprotonated anions have been reported, suggesting their potential for use in NLO molecular switching. rsc.org The synthesis of D-π-A′-π-A chromophores incorporating a quinoxaline (B1680401) core and various donor moieties has also been explored to enhance NLO properties. mdpi.com

Development of Sensing and Diagnostic Probes

The inherent fluorescence of many benzimidazole compounds and the sensitivity of this fluorescence to the local environment make them excellent platforms for the development of chemical sensors and diagnostic probes for non-clinical research. sioc-journal.cn These probes often work on principles like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or ratiometric signaling, where the ratio of fluorescence intensities at two different wavelengths changes in response to an analyte. acs.orgnih.gov

pH Probes: Derivatives of benzimidazole have been engineered into ratiometric two-photon fluorescent probes for monitoring acidic pH values. acs.orgacs.org These probes exhibit a distinct color change in their emission, for example, from blue to green, as the pH decreases from neutral to acidic. acs.org They are characterized by high photostability, strong two-photon excited fluorescence, and pKa values that make them suitable for studying acidic environments in biological research models. acs.orgacs.org

Metal Ion Probes: The ability of the benzimidazole scaffold to chelate metal ions has been exploited to create fluorescent probes for their detection. A "turn-on" fluorescent probe based on a benzimidazole derivative has been developed for the highly sensitive and rapid detection of iron ions (Fe³⁺/Fe²⁺). rsc.org The probe itself is non-fluorescent, but upon binding with iron, it emits a strong blue fluorescence. rsc.org The mechanism can involve Fe-catalyzed hydrolysis of an imine bond within the probe molecule, leading to the release of a fluorescent species. rsc.org

Anion and Small Molecule Probes: The sensing capabilities of benzimidazole derivatives extend to anions and other small molecules. A "turn-on" fluorescent probe has been successfully synthesized for the specific and sensitive detection of hypochlorite (B82951) ions (ClO⁻). nih.gov The mechanism involves the oxidative cleavage of a C=C double bond by hypochlorite, which disrupts the probe's ICT system and "turns on" the fluorescence. nih.gov These probes have demonstrated low cytotoxicity in research models, making them valuable tools for studying the role of reactive oxygen species in cellular systems. nih.gov

Probe Type Target Analyte Sensing Mechanism Key Feature Reference
Ratiometric Two-Photon ProbeAcidic pHSpectral shift upon proton bindingBlue-to-green emission color change acs.orgacs.org
"Turn-On" ProbeIron (Fe³⁺/Fe²⁺)Fe-catalyzed hydrolysis of imine bondRapidly emits blue fluorescence upon binding rsc.org
"Turn-On" ProbeHypochlorite (ClO⁻)Oxidative cleavage of C=C bondStrong fluorescence enhancement after reaction nih.gov

Structure Activity Relationship Sar Studies of 2h Benzimidazol 5 Ol Derivatives in Biological Systems in Vitro Focus

Influence of Substituent Position on Bioactivity (e.g., C-2, C-5, C-6, N-1)

The biological activity of benzimidazole (B57391) derivatives is highly dependent on the substitution pattern around the core structure, with the N-1, C-2, and C-5/C-6 positions being particularly important for modulating pharmacological effects. researchgate.netnih.govnih.gov

N-1 Position: Substitution at the N-1 position is critical for influencing the activity of benzimidazole derivatives. Studies have shown that introducing various groups at this position can significantly enhance potency. For example, compounds with an N-substituted benzyl (B1604629) group have been explored for anti-inflammatory activity. mdpi.com In a series of N-substituted pyrazole-containing benzimidazoles, derivatives with a benzyl substituent on the imidazole (B134444) nitrogen demonstrated good antioxidant activity, which was attributed to the potential for extended resonance. mdpi.com Furthermore, research on anti-inflammatory 2-aminobenzimidazole (B67599) derivatives revealed that the type and linked position of sugar moieties at the N-1 position were crucial for activity. mdpi.com The presence of a 2,6-dihalo substituted phenyl ring at the N-1 position has been shown to largely improve anti-HIV activity. uctm.edu

C-2 Position: The C-2 position is a frequent site for modification to alter bioactivity. The introduction of a phenyl ring at this position is a common strategy, with its own substituents further tuning the compound's properties. ukm.my For instance, in a study on anti-inflammatory benzimidazoles, having an unsubstituted phenyl ring at C-2 was preferred for COX-1, COX-2, and 5-lipoxygenase inhibition. nih.gov In other cases, linking heterocyclic systems like thiophene, furan, or pyrrole (B145914) to the C-2 position has been investigated, with a pyrrole-bearing derivative showing promise as a multifunctional agent. mdpi.com SAR studies have indicated that substituting the C-2 position with groups like diethylaminophenol is important for antimicrobial activity. rjptonline.org

C-5 and C-6 Positions: The C-5 and C-6 positions of the benzimidazole ring are also key sites for substitution. Due to the tautomerism of the benzimidazole ring, a substituent at position 5 is often equivalent to one at position 6. The introduction of halogen groups at these positions has been shown to be beneficial for certain activities. For example, fluoro or chloro substitution at the C-5 position significantly increases antifungal activity. acs.org Similarly, 5-chloro substitution was found to enhance cytotoxicity against MCF-7 breast cancer cells when compared to a 5-fluoro substitution. rsc.org In contrast, for some activities, the absence of substituents at the 5-position leads to a decrease in potency. uniss.it The addition of a cyano or carboxyl group at the 5-position has been linked to medium to high antioxidant potency. frontiersin.org

PositionType of SubstituentObserved Effect on BioactivityTarget/AssayReference(s)
N-1 Benzyl groupGood antioxidant activityAntioxidant assays mdpi.com
N-1 2,6-DihalophenylImproved anti-HIV activityAnti-HIV assays uctm.edu
C-2 Phenyl groupImportant for EGFR inhibitory activityEGFR inhibition ukm.my
C-2 Pyrrole heterocyclePotent multifunctional (antifungal, antiproliferative) activityAntifungal/Antiproliferative assays mdpi.com
C-5 Chloro or FluoroSignificantly increased antifungal activityAntifungal assays acs.org
C-5 Cyano or CarboxylMedium to high antioxidant potencyAntioxidant assays frontiersin.org
C-6 Nitro groupIncreased anti-inflammatory activityAnti-inflammatory assays mdpi.com
C-6 Methoxy (B1213986) groupDecreased anti-inflammatory activityAnti-inflammatory assays mdpi.com

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the benzimidazole ring play a pivotal role in determining biological activity. rsc.org Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the heterocyclic system, thereby influencing its interaction with biological targets. wisdomlib.orgscielo.br

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups, is often associated with enhanced biological activity. For instance, benzimidazole derivatives with a nitro group at position 6 were found to be more active as anti-inflammatory agents. mdpi.com Similarly, studies on anticonvulsant benzimidazoles revealed that compounds substituted with EWGs like nitro and fluorine had higher biological activity than those with EDGs. thieme-connect.com The introduction of a cyano group at the C-5 position of the benzimidazole ring was found to be a key modification in developing potent antifungal agents. acs.org In some cases, the presence of a strong EWG, like a nitro group on a phenyl ring attached to the N-1 position, was observed to facilitate efficacy against MRSA. rsc.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃), can also positively or negatively influence bioactivity depending on the target. In some SAR studies, compounds bearing an electron-releasing methoxy group showed strong anti-inflammatory action. mdpi.com However, in another study, the same group was found to adversely affect both potency and efficacy. uniss.it The presence of tri-methoxy groups on a phenyl ring attached to a hydrazone moiety was shown to enhance antiproliferative action compared to an EWG di-chloro substitution. rsc.org The effect of EDGs and EWGs is highly context-dependent, varying with their position on the scaffold and the specific biological target being investigated. rsc.org

Substituent TypeExample GroupPositionObserved Effect on BioactivityTarget/AssayReference(s)
EWG Nitro (-NO₂)C-6Increased anti-inflammatory activityAnti-inflammatory assays mdpi.com
EWG Nitro (-NO₂), Fluorine (-F)Phenyl ring at C-2Higher anticonvulsant activityAnticonvulsant assays thieme-connect.com
EWG Cyano (-CN)C-5Essential for potent antifungal activityAntifungal assays acs.org
EWG Sulfonyl (-SO₂R)C-5Contributed to stable EGFR-ligand complexesEGFR inhibition ukm.my
EDG Methoxy (-OCH₃)Phenyl ringEnhanced antiproliferative activityAntiproliferative assays rsc.org
EDG Methoxy (-OCH₃)C-6Decreased anti-inflammatory activityAnti-inflammatory assays mdpi.com
EDG Methyl (-CH₃)C-5Crucial for enhancing bioactivity against A549 and PC-3 cellsAntiproliferative assays rsc.org

Impact of Lipophilicity and Steric Hindrance

The physicochemical properties of lipophilicity and steric hindrance are fundamental parameters in SAR studies, as they govern a molecule's ability to traverse biological membranes and fit into the binding site of a target protein. nih.govresearchgate.net

Lipophilicity: This property, often quantified as the partition coefficient (LogP), describes the affinity of a compound for a lipid-like environment versus an aqueous one. For benzimidazole derivatives, lipophilicity is a key determinant of activity. For example, in a series of benzotriazole (B28993) derivatives, the introduction of bulky and lipophilic groups like sec-butyl and phenyl at position 5 led to derivatives that retained potency. uniss.itnih.gov QSAR studies on benzimidazole derivatives as angiotensin II-AT1 receptor antagonists identified the importance of lipophilicity at the C-2 position for good antagonistic activity. nih.gov However, the relationship is not always linear; sometimes an optimal level of lipophilicity is required, beyond which activity may decrease. The cyclization of thiosemicarbazides to form thiazolyl-triazoles, for instance, increased lipophilicity, which correlated with changes in their biological behavior. mdpi.com

Steric Hindrance: The size and shape of substituents (steric factors) can dictate whether a molecule can productively bind to its target. Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or decrease activity by preventing the molecule from adopting the correct conformation for binding. For instance, substitution at the C-5 and/or C-6 positions of the benzimidazole ring with bulky groups was found to negatively influence anti-HIV activity. uctm.edu Similarly, steric interactions between a substituent at C-7 and a group at N-1 can lead to a non-productive conformation. uctm.edu Experimental data for some benzotriazole derivatives suggest a correlation between potency and steric hindrance at the C-5 position, where a simple methyl group gave the best results. uniss.it

Analysis of Pharmacophore Features Essential for Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (features) required for a molecule to exert a specific biological activity. For benzimidazole derivatives, common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net

A general pharmacophore for benzimidazole-based inhibitors often consists of:

A Hydrogen Bond Donor: The N-H group of the imidazole ring is a crucial hydrogen bond donor, capable of interacting with key amino acid residues in a protein's active site. nih.gov

A Hydrogen Bond Acceptor: The sp² hybridized nitrogen atom in the imidazole ring acts as a hydrogen bond acceptor. nih.gov Additional acceptors can be introduced via substituents, such as carbonyl or nitro groups.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring provides a large hydrophobic surface that can engage in π–π stacking or hydrophobic interactions with the target. researchgate.netresearchgate.net Phenyl rings substituted at the C-2 position are also a common feature contributing to hydrophobic interactions. ukm.my

Pharmacophore models have been developed for various targets. For E. coli DNA Gyrase B inhibitors, a model proposed that 2,5(6)-substituted benzimidazoles possess key hydrogen bond donor/acceptor groups for efficient interaction. nih.gov In anticonvulsant derivatives, the presence of a hydroxyl group was identified as a common feature in active molecules. thieme-connect.com These models serve as valuable guides for designing new derivatives with potentially improved activity.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate and predict the SAR of benzimidazole derivatives, complementing experimental studies. frontiersin.orgresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are frequently employed. ijpsr.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For benzimidazole derivatives, 2D and 3D-QSAR studies have been successfully applied. For example, a 2D-QSAR study on antileukemic benzimidazoles identified that descriptors related to hydroxy and methoxy properties were key determinants of activity. tandfonline.com A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on angiotensin II-AT1 receptor antagonists highlighted the importance of lipophilicity and hydrogen bonding at specific positions. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. ajrconline.org Docking studies have been used to understand the binding modes of benzimidazole derivatives with various targets, including EGFR, DNA gyrase, and topoisomerase. ukm.myresearchgate.net These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. For instance, docking simulations of keto-benzimidazoles into EGFR active sites showed that sulfonyl substituents contributed to more stable complexes. ukm.my Docking can also help explain experimental SAR data, such as why certain substitutions enhance or diminish activity. ijpsr.com

ADME/Toxicity Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of new derivatives. researchgate.net For instance, the Lipinski rule of five is often used as a filter to assess the drug-likeness of designed compounds. researchgate.net

Biochemical Mechanisms and Biological Targets of 2h Benzimidazol 5 Ol Derivatives in Vitro Focus

Enzyme Inhibition Mechanisms (In Vitro)

Topoisomerase Inhibition (I and II)

Benzimidazole (B57391) derivatives have been identified as potent inhibitors of human DNA topoisomerases I and II, enzymes crucial for controlling DNA topology and essential for DNA replication, transcription, and repair. semanticscholar.orgresearchgate.net The inhibition of these enzymes can lead to the accumulation of DNA strand breaks, ultimately inducing apoptosis in rapidly proliferating cells.

Several studies have demonstrated the dual inhibitory capacity of certain benzimidazole derivatives. For instance, some 2,5-disubstituted-benzoxazole and benzimidazole derivatives were investigated for their inhibitory action on both topoisomerase I and II. researchgate.net Notably, 2-phenoxymethylbenzimidazole and 5-amino-2-phenylbenzoxazole were identified as more potent inhibitors of topoisomerase I than the reference drug, camptothecin, with IC50 values of 14.1 µM and 495 µM, respectively. researchgate.net In the same study, other derivatives like 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole showed significant inhibition of topoisomerase II, with IC50 values of 22.3 µM and 17.4 µM, respectively, proving more potent than etoposide. researchgate.net

Further research into 2-substituted benzoxazoles, structurally related to benzimidazoles, revealed that compounds with bulky groups at specific positions tended to show increased inhibition of both Topo I and II. semanticscholar.org Specifically, 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most effective Topo II inhibitor with an IC50 of 71 µM, while 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was the most effective Topo I inhibitor with an IC50 of 104 µM. semanticscholar.org Malonic acid derivatives of bis-benzimidazoles have also been shown to be remarkably active in interfering with DNA topoisomerase I. nih.gov

Table 1: In Vitro Topoisomerase I and II Inhibitory Activity of Benzimidazole Derivatives

Compound Target Enzyme IC50 (µM) Reference
2-Phenoxymethylbenzimidazole Topoisomerase I 14.1 researchgate.net
5-Amino-2-phenylbenzoxazole Topoisomerase I 495 researchgate.net
2-(p-Nitrobenzyl)benzoxazole Topoisomerase II 17.4 researchgate.net
5-Chloro-2-(p-methylphenyl)benzoxazole Topoisomerase II 22.3 researchgate.net
2-(4'-Bromophenyl)-6-nitrobenzoxazole Topoisomerase II 71 semanticscholar.org
2-(4'-tert-Butyl-phenyl)-6-nitrobenzoxazole Topoisomerase I 104 semanticscholar.org

DNA Gyrase B Inhibition

DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. Benzimidazole derivatives have shown promise as inhibitors of the ATPase subunit of DNA gyrase (GyrB). Computational and in vitro studies have supported this mechanism of action.

Molecular docking studies have suggested that 2,5(6)-substituted benzimidazole derivatives are promising candidates for inhibiting E. coli DNA gyrase B due to their ability to form key hydrogen bond interactions with the enzyme's active site residues, such as Asn46 and Asp73. nih.govresearchgate.net Synthesis and in vitro evaluation of benzopyrone-based derivatives, which share structural similarities with certain benzimidazoles, have identified compounds with potent DNA gyrase B inhibitory activity. mdpi.com For example, a rigid tricyclic-based compound (8d) displayed a potent IC50 value of 0.76 µM against DNA gyrase, comparable to the reference inhibitor novobiocin (B609625) (IC50 = 0.41 µM). mdpi.com

Similarly, benzofuran–pyrazole-based compounds, which can be considered bioisosteres of benzimidazoles, have been investigated as DNA gyrase B inhibitors. One such compound demonstrated notable inhibition of E. coli DNA gyrase B with an IC50 of 9.80 µM. x-mol.net These findings highlight the potential of the benzimidazole scaffold in the development of new antibacterial agents targeting DNA gyrase. nih.gov

Table 2: In Vitro DNA Gyrase B Inhibitory Activity of Benzimidazole and Related Derivatives

Compound Class/Derivative Target Organism IC50 (µM) Reference
Rigid Tricyclic Benzopyrone (8d) E. coli 0.76 mdpi.com
Benzofuran–Pyrazole (B372694) Hybrid (9) E. coli 9.80 x-mol.net

Aromatase and Dihydrofolate Reductase (DHFR) Inhibition

Aromatase Inhibition:

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Several studies have explored benzimidazole derivatives as aromatase inhibitors. nih.govnih.govresearchgate.netijpsjournal.comCurrent time information in Bangalore, IN.

In one study, a series of benzimidazole-triazolothiadiazine derivatives were synthesized and evaluated. Compound 5e from this series exhibited potent aromatase inhibitory activity with an IC50 of 0.032 µM, which was comparable to the standard drug letrozole (B1683767) (IC50 = 0.024 µM). nih.govijpsjournal.com Another study on similar hybrid compounds identified a derivative (5g) with a difluoro substituent that showed significant aromatase inhibition with an IC50 of 0.037 µM. researchgate.netCurrent time information in Bangalore, IN. Furthermore, novel 1,3,4-oxadiazole-benzimidazole derivatives have been designed, with some compounds showing effective aromatase inhibition at micromolar concentrations. semanticscholar.orgnih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a target for both antimicrobial and anticancer therapies. Benzimidazole derivatives have been investigated as DHFR inhibitors.

Pyrimidine-clubbed benzimidazole derivatives have been designed and synthesized as potential DHFR inhibitors, showing activity against various bacterial strains. Quinoline derivatives, which can be structurally related to fused heterocyclic systems like benzimidazoles, have also been shown to inhibit DHFR. Two such compounds demonstrated potent inhibitory activity against human DHFR with IC50 values of 12.05 µM and 10.04 µM. Benzamide trimethoprim (B1683648) derivatives, which incorporate a benzimidazole-like thought process in their design, have also been evaluated as human DHFR inhibitors.

Table 3: In Vitro Aromatase and DHFR Inhibitory Activity of Benzimidazole Derivatives

Compound/Derivative Target Enzyme IC50 (µM) Reference
Benzimidazole-triazolothiadiazine (5e) Aromatase 0.032 nih.govijpsjournal.com
Benzimidazole-triazolothiadiazine (5g) Aromatase 0.037 researchgate.netCurrent time information in Bangalore, IN.
1,3,4-Oxadiazole-benzimidazole (5b) Aromatase 1.475 semanticscholar.org
Quinoline Derivative (2) DHFR 12.05
Quinoline Derivative (6) DHFR 10.04

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Modulation

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX and 5-LOX is a desirable strategy for developing anti-inflammatory agents with potentially improved gastrointestinal safety profiles compared to traditional NSAIDs.

Benzimidazole derivatives have been investigated for their ability to modulate these enzymes. While direct data on 2H-benzimidazol-5-ol is limited, related heterocyclic structures like pyrazole-hydrazone derivatives have been shown to be potent dual inhibitors. For instance, some pyrazole-hydrazone compounds exhibited better COX-2 inhibitory activity (IC50 = 0.58 µM and 0.67 µM) than celecoxib (B62257) (IC50 = 0.87 µM). Other studies on pyrazole derivatives have also reported dual COX/5-LOX inhibition. The structural and electronic similarities between pyrazole and benzimidazole suggest that the latter could also serve as a scaffold for dual COX/5-LOX inhibitors.

Table 4: In Vitro COX and 5-LOX Inhibitory Activity of Related Heterocyclic Derivatives

Compound Class/Derivative Target Enzyme IC50 (µM) Reference
Pyrazole-hydrazone (4a) COX-2 0.67
Pyrazole-hydrazone (4b) COX-2 0.58
Pyrazolone Derivative (PYZ9) 5-LOX 0.72

H+/K+-ATPase Inhibition

The proton pump, H+/K+-ATPase, is responsible for gastric acid secretion, and its inhibition is the primary mechanism of action for drugs used to treat acid-related disorders. Benzimidazole derivatives are the cornerstone of proton pump inhibitors (PPIs).

A benzimidazole derivative, designated BMT-1, has been shown to inhibit the activity of H+/K+-ATPase in activated T cells. researchgate.net This inhibition leads to intracellular acidification. researchgate.net Studies on other substituted 2-(pyrimidinylsulfinyl) benzimidazoles have also demonstrated concentration-dependent inhibition of H+/K+-ATPase activity in vitro, with one series reporting an IC50 of 58.8 mg/ml. researchgate.net The mechanism involves the accumulation of the benzimidazole derivative in the acidic compartment of the parietal cell, where it undergoes a molecular rearrangement to an active form that covalently binds to the H+/K+-ATPase, leading to its irreversible inhibition.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. This makes it a valid target for the management of type 2 diabetes mellitus.

Numerous studies have reported the potent α-glucosidase inhibitory activity of benzimidazole derivatives. nih.govijpsjournal.comCurrent time information in Bangalore, IN. A series of benzimidazole urea (B33335) derivatives were evaluated, with some compounds showing significant α-glucosidase inhibition. For example, compound 3c, with a 4-methoxy phenyl group, exhibited an IC50 value of 17.47 µM, comparable to the standard drug acarbose (B1664774) (IC50 = 15.41 µM). ijpsjournal.com Another study on benzimidazole-containing quinolinyloxadiazoles reported even more potent inhibition, with IC50 values as low as 0.66 µg/mL. nih.gov These findings underscore the potential of the benzimidazole scaffold in developing novel α-glucosidase inhibitors.

Table 5: In Vitro α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives

Compound/Derivative IC50 (µM) IC50 (µg/mL) Reference
Benzimidazole Urea (3c) 17.47 ± 0.03 - ijpsjournal.com
Benzimidazole Urea (3e) 21.97 ± 0.19 - ijpsjournal.com
Benzimidazole-Quinolinyloxadiazole (8a) - 0.66 ± 0.05 nih.gov
Benzimidazole-Quinolinyloxadiazole (8d) - 0.68 ± 0.02 nih.gov
2-(3-Benzoyl-4-hydroxy...acetamide (12a) 18.25 -

Acetylcholinesterase Inhibition

Derivatives of this compound have been investigated for their potential to inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

In one study, a series of benzimidazole-based pyrrole (B145914)/piperidine hybrids were synthesized and evaluated for their AChE inhibitory activity. nih.gov These compounds demonstrated a range of inhibitory potential, with IC50 values against AChE falling between 19.44 ± 0.60 µM and 36.05 ± 0.4 µM. nih.gov Notably, analogs containing a nitro group (-NO2) at the 5-position of the benzimidazole ring showed encouraging inhibition of both AChE and butyrylcholinesterase (BuChE). nih.gov For instance, a compound with a nitro group on the benzimidazole ring and a meta-nitro substitution on an adjacent aryl ring was identified as a potent inhibitor of both enzymes. nih.gov Another derivative with a methoxy (B1213986) group (-OCH3) at the 5-position of the benzimidazole ring and a para-methoxy substitution on the aryl ring also exhibited significant inhibitory activity. nih.gov

Further research on benzimidazole-triazole derivatives revealed potent AChE inhibitors. mdpi.comresearchgate.net Compounds with a 3,4-dihydroxy substitution on the phenyl ring and a chloro substitution at the 5(6)-position of the benzimidazole ring were particularly effective. mdpi.comresearchgate.net Two such compounds, 3d and 3h, displayed IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively, which were comparable to the standard drug donepezil (B133215) (21.8 ± 0.9 nM). mdpi.comresearchgate.net Kinetic studies indicated that these compounds act as mixed inhibitors of AChE. mdpi.comresearchgate.net

Additionally, a series of benzimidazole-oxazole hybrid derivatives showed a broad spectrum of inhibitory activity against both AChE and BuChE, with IC50 values ranging from 0.10 ± 0.050 to 12.60 ± 0.30 µM for AChE and 0.20 ± 0.050 µM to 16.30 ± 0.30 µM for BuChE. mdpi.com Similarly, benzimidazole derivatives incorporating a substituted benzaldehyde (B42025) moiety also exhibited significant inhibitory potentials against both enzymes, with IC50 values as low as 0.050 ± 0.001 µM. researchgate.net

Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Selected this compound Derivatives

Compound SeriesTarget EnzymeIC50 RangeReference
Benzimidazole-based pyrrole/piperidine hybridsAChE19.44 ± 0.60 µM – 36.05 ± 0.4 µM nih.gov
Benzimidazole-based pyrrole/piperidine hybridsBuChE21.57 ± 0.61 µM – 39.55 ± 0.03 µM nih.gov
Benzimidazole-triazole derivative (Compound 3d)AChE31.9 ± 0.1 nM mdpi.comresearchgate.net
Benzimidazole-triazole derivative (Compound 3h)AChE29.5 ± 1.2 nM mdpi.comresearchgate.net
Benzimidazole-oxazole hybridsAChE0.10 ± 0.050 µM – 12.60 ± 0.30 µM mdpi.com
Benzimidazole-oxazole hybridsBuChE0.20 ± 0.050 µM – 16.30 ± 0.30 µM mdpi.com
Benzimidazole-substituted benzaldehyde derivativesAChE0.050 ± 0.001 µM – 25.30 ± 0.40 µM researchgate.net
Benzimidazole-substituted benzaldehyde derivativesBuChE0.080 ± 0.001 µM – 25.80 ± 0.40 µM researchgate.net

Indoleamine-2,3-dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. univr.itunito.it Its inhibition is a promising strategy in cancer immunotherapy. univr.itunito.itnih.gov

A medicinal chemistry campaign led to the discovery of a novel class of benzimidazole derivatives as potent IDO1 inhibitors. univr.itunito.itnih.gov These compounds were found to have an extensive bonding network within the active site of the enzyme. univr.itunito.itnih.gov Structure-activity relationship (SAR) studies revealed that while a nonsubstituted phenyl ring at the R1 position resulted in a loss of inhibitory activity, substitutions on the phenyl ring were well-tolerated. univr.it For example, benzimidazole derivative 23, with an unsubstituted phenyl ring, showed an IC50 of 72 nM in a cell-based assay. univr.it In contrast, a similar analog with no substitution on the phenyl ring (compound 29) only showed 32% inhibition. univr.it The benzimidazole 27 was also found to be a well-tolerated inhibitor with an IC50 of 407 nM. univr.it These inhibitors demonstrated high potency at the low nanomolar level in various tumor cell lines and showed selectivity for IDO1 over other enzymes like TDO and CYPs. univr.itunito.itnih.gov

Further research into icotinib-linked 1,2,3-triazole derivatives identified several compounds with significant IDO1 inhibitory activity. frontiersin.org Among the 22 synthesized derivatives, compound a17 was the most potent, with an IC50 value of 0.37 µM. frontiersin.org Another study on N,N-diphenylurea derivatives containing a triazole structure identified compound 3g as the most potent IDO1 inhibitor in the series, with an IC50 value of 1.73 ± 0.97 μM. frontiersin.org

Table 2: In Vitro IDO1 Inhibitory Activity of Selected Benzimidazole Derivatives

Compound SeriesCompoundIC50 ValueReference
Benzimidazole Derivatives2372 nM univr.it
Benzimidazole Derivatives27407 nM univr.it
Icotinib-linked 1,2,3-triazole Derivativesa170.37 µM frontiersin.org
N,N-diphenylurea Derivatives3g1.73 ± 0.97 μM frontiersin.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Antagonism

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. google.com Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy.

Several studies have focused on designing and synthesizing benzimidazole derivatives as VEGFR-2 inhibitors. Benzimidazole-oxadiazole derivatives, for instance, have been identified as new inhibitors of VEGFR-2. nih.gov Compounds 4c and 4d from this series were found to be the most effective against multiple cancer cell lines and were subsequently tested for their in vitro VEGFR-2 inhibitory activity. nih.gov

In a separate study, new theobromine-based derivatives were designed to inhibit VEGFR-2. semanticscholar.orgresearchgate.net Compound 15a from this series demonstrated potent VEGFR-2 inhibitory activity with an IC50 value of 0.239 mM. semanticscholar.org Another study on nicotinamide-based derivatives identified compounds 6 and 10 as having the best inhibitory effects on VEGFR-2, with IC50 values of 60.83 nM and 63.61 nM, respectively, which were comparable to the standard drug sorafenib (B1663141) (IC50 = 53.65 nM). nih.gov

Furthermore, a series of 2-thioxobenzo[g]quinazoline derivatives were evaluated for their antiangiogenic activities through VEGFR-2 inhibition. mdpi.com Compounds 13 and 15 from this series showed IC50 values of 46.6 ± 2.8 nM and 44.4 ± 2.6 nM, respectively, which were comparable to sorafenib (31.1 ± 1.8 nM). mdpi.com

Table 3: In Vitro VEGFR-2 Inhibitory Activity of Selected Benzimidazole and Related Derivatives

Compound SeriesCompoundIC50 ValueReference
Theobromine-based derivative15a0.239 mM semanticscholar.org
Nicotinamide-based derivative660.83 nM nih.gov
Nicotinamide-based derivative1063.61 nM nih.gov
2-thioxobenzo[g]quinazoline derivative1346.6 ± 2.8 nM mdpi.com
2-thioxobenzo[g]quinazoline derivative1544.4 ± 2.6 nM mdpi.com

Interaction with Cellular Components and Receptors (In Vitro)

DNA Intercalation and Nucleic Acid Synthesis Disruption

Benzimidazole derivatives have been shown to interact with DNA, a mechanism that can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. rsc.orgresearchgate.net This interaction can occur through different modes, including intercalation, groove binding, and electrostatic interactions. researchgate.net

Many benzimidazole derivatives act as DNA minor groove binders, particularly at AT-rich sequences. researchgate.net However, some derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. rsc.orgresearchgate.net This intercalation is stabilized by π–π stacking interactions and leads to structural changes in the DNA, such as unwinding and lengthening of the double helix, which can inhibit nucleic acid synthesis. rsc.org

A study on benzimidazole Schiff base ligands and their metal complexes investigated their DNA binding affinity. rsc.org The binding constant (Kb) for these complexes ranged from 6.40 × 10^3 M-1 to 3.27 × 10^5 M-1, indicating varying degrees of interaction with DNA. rsc.org The high binding affinity of some of these complexes suggests their potential to interfere with DNA-related cellular processes. rsc.org

Microtubule Polymerization Modulation

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in various cellular processes, including cell division, motility, and intracellular transport. mdpi.com Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy.

Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin into microtubules. researchgate.netmdpi.com This disruption of microtubule formation leads to mitotic arrest and subsequent apoptosis in cancer cells. researchgate.netmdpi.com

In one study, a new class of benzimidazole derivatives was designed and synthesized as tubulin polymerization inhibitors. nih.gov Compounds 7n and 7u from this series demonstrated the highest cytotoxicity against selected human cancer cells, with IC50 values ranging from 2.55 to 17.89 µM. nih.gov These compounds were also found to be less cytotoxic to normal cells, suggesting a degree of selectivity. nih.gov Another study on 1H-benzimidazol-2-yl hydrazones showed that these derivatives could prevent tubulin aggregation and block mitosis. researchgate.netmdpi.com For example, compound 5d, which contains a colchicine-like moiety, was shown to retard the initial phase of tubulin polymerization. researchgate.netmdpi.com

Table 4: In Vitro Cytotoxicity of Benzimidazole Derivatives Targeting Tubulin Polymerization

Compound SeriesCompoundCell LineIC50 Value RangeReference
Benzimidazole derivatives7n and 7uSK-Mel-282.55 - 17.89 µM nih.gov
1H-benzimidazol-2-yl hydrazones5a-dMDA-MB-23113 - 20 µM (72h) researchgate.netmdpi.com

Transient Receptor Potential Vanilloid-1 (TRPV1) Interaction

The Transient Receptor Potential Vanilloid-1 (TRPV1) is a non-selective cation channel that functions as a sensor for various noxious stimuli, including heat, acid, and capsaicin. researchgate.net It plays a significant role in the development and maintenance of pain.

Research has led to the discovery of benzimidazole derivatives as antagonists of the TRPV1 receptor. researchgate.net One such compound, trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep), was developed as a potent TRPV1 antagonist for the potential treatment of pain. researchgate.net The development of such compounds highlights the interaction of the benzimidazole scaffold with this specific receptor, offering a potential therapeutic avenue for pain management. researchgate.net

Cannabinoid Receptor (CB2) Agonism/Antagonism

Derivatives of the benzimidazole scaffold have been investigated for their interaction with cannabinoid receptors, particularly the CB2 receptor, which is predominantly expressed on immune cells and is implicated in modulating inflammatory responses. researchgate.netuchile.cl The activation of CB2 receptors can lead to the downregulation of pro-inflammatory cytokines like IFN-γ and TNF-α. uchile.cl

Research has focused on developing benzimidazole-based ligands with high affinity and selectivity for the CB2 receptor over the CB1 receptor to avoid the psychotropic effects associated with CB1 activation. researchgate.netnih.gov For instance, a series of benzimidazole-containing derivatives were synthesized and evaluated for their binding affinity to both CB1 and CB2 receptors. Several of these compounds demonstrated a preferential binding to the CB2 receptor with potencies in the sub-micromolar or low micromolar range. nih.gov

Specifically, two promising compounds were identified:

1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole (3) , which acts as a CB2 agonist with a Kᵢ value of 0.42 μM. nih.gov

1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole (11) , which functions as a CB2 inverse agonist/antagonist with a Kᵢ of 0.37 μM. nih.gov

Docking studies have helped to elucidate the structure-activity relationships within these series, identifying key molecular interactions responsible for their agonist or inverse agonist/antagonist behavior. nih.gov The development of such selective CB2 ligands holds promise for therapeutic applications in inflammatory conditions. researchgate.netuchile.cl

Table 1: In Vitro CB2 Receptor Binding Affinity of Selected Benzimidazole Derivatives
CompoundStructureCB2 Kᵢ (μM)Functional Activity
3 1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole0.42Agonist
11 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole0.37Inverse Agonist/Antagonist

Specific Cytokine Pathway Modulation

The immunomodulatory effects of benzimidazole derivatives extend to the modulation of specific cytokine pathways. nih.govfrontiersin.orgresearchgate.net Activation of immune cells, such as T cells, is a critical event in the inflammatory cascade, leading to the production of various cytokines. One mechanism by which benzimidazole derivatives may exert their effects is through the inhibition of H+/K+-ATPases in activated T cells. nih.gov

For example, the benzimidazole derivative 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) has been shown to inhibit the activity of H+/K+-ATPases in anti-CD3/CD28 activated T cells. nih.gov This inhibition leads to intracellular acidification, which in turn suppresses T cell proliferation. nih.gov This suggests that by interfering with ion transport and intracellular pH, these compounds can down-regulate T cell-mediated immune responses and subsequent cytokine release. nih.gov The activation of CB2 receptors by certain benzimidazole derivatives can also lead to a downregulation of IFN-γ and TNF-α production. uchile.cl

Estrogen Receptor Ligand Binding

Certain benzimidazole derivatives have been investigated for their ability to bind to estrogen receptors (ERs), particularly ERα, which plays a crucial role in the development and progression of breast cancer. japtronline.com Computational studies, including pharmacophore generation and molecular docking, have been employed to identify benzimidazole-based compounds with the potential to act as ERα inhibitors. japtronline.com

One such study identified 2-[2-(1H-indol-3-yl) ethyl]1H-benzimidazole (PubChem ID 3074802) as a promising candidate. japtronline.com This compound demonstrated a high binding affinity for ERα, with a calculated binding energy of -9.842 kcal/mol, which was more favorable than that of the standard drug Tamoxifen (-5.357 kcal/mol). japtronline.com The pharmacophore model developed in this research highlighted the importance of two hydrogen donors and three aromatic rings for effective binding to the receptor. japtronline.com These findings suggest that specific benzimidazole scaffolds can serve as a basis for developing novel selective estrogen receptor modulators (SERMs) or degraders (SERDs) for therapeutic use. japtronline.comelifesciences.orgnih.gov

NPY Y5 Receptor Antagonism

Derivatives of the benzimidazole core structure have been identified as potent antagonists of the Neuropeptide Y (NPY) Y5 receptor. researchgate.netwipo.intnih.gov The NPY Y5 receptor is a key player in the regulation of food intake, and its antagonism is a therapeutic strategy for the treatment of obesity. researchgate.netnih.govwikipedia.org

Through optimization of hit compounds from high-throughput screening, researchers have developed benzimidazole derivatives with high binding affinity for the Y5 receptor, alongside favorable pharmacokinetic properties. nih.gov For example, optimization of a lead compound led to the identification of derivatives with an oxygen linker that exhibited oral bioavailability. nih.gov One such derivative, 4i , not only inhibited food intake induced by a selective NPY Y5 agonist but also demonstrated a dose-dependent reduction in body weight gain in diet-induced obese mice after chronic oral administration. nih.gov Structure-activity relationship (SAR) studies have been crucial in guiding the design of these potent and selective NPY Y5 receptor antagonists. researchgate.net

In Vitro Biological Activity Spectrum

In Vitro Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic, Antimycobacterial)

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties, a characteristic attributed to their structural similarity to naturally occurring nucleotides. frontiersin.orgresearchgate.net

Antibacterial and Antifungal Activity:

Numerous studies have demonstrated the in vitro efficacy of benzimidazole derivatives against a range of bacterial and fungal pathogens. frontiersin.orgresearchgate.netnih.govpjmonline.org The antimicrobial activity is often influenced by the nature and position of substituents on the benzimidazole ring. pjmonline.org

For example, a series of 2-(substituted phenoxymethyl)-1H-benzimidazoles and their 1-alkylated analogs showed good activity against E. coli and Pseudomonas aeruginosa. researchgate.net Some compounds also exhibited activity against Staphylococcus aureus. researchgate.net In terms of antifungal activity, these compounds were particularly effective against Candida albicans, with some also showing inhibitory effects against Aspergillus niger. researchgate.net

Another study investigating 4,5,6,7-tetrahalogenated benzimidazoles and 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivatives found that certain compounds displayed moderate to good inhibition against Staphylococcus species. pjmonline.org Notably, a derivative with a three-hydroxyl substituted benzene (B151609) moiety showed high inhibition against Candida strains, comparable to or better than nystatin. pjmonline.org

Table 2: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives
Compound ClassTest OrganismsObserved ActivityReference
2-(Substituted phenoxymethyl)-1H-benzimidazolesE. coli, P. aeruginosa, S. aureusGood antibacterial activity against E. coli and P. aeruginosa; some activity against S. aureus. researchgate.net
C. albicans, A. nigerPotential antifungal activity against C. albicans; some activity against A. niger. researchgate.net
4,5,6,7-Tetrahalogenated benzimidazolesStaphylococcus spp.Moderate to good inhibition. pjmonline.org
4-(1H-Benzimidazol-2-yl)-benzene-1,3-diol derivativesCandida spp.High inhibition, comparable to nystatin. pjmonline.org

Antiviral Activity:

The antiviral potential of benzimidazole derivatives has been explored against various viruses. For instance, certain 5-nitro-1H-benzimidazole derivatives have shown inhibitory effects against the rotavirus Wa strain. nih.govfrontiersin.orgfrontiersin.org Another compound was identified as a potent antiviral agent against Lassa virus envelope glycoprotein (B1211001) (LASV GP) pseudotypes, with an EC50 value of 1.1 nM. nih.gov Additionally, some 5-acetyl-2-arylbenzimidazoles have demonstrated efficacy against the Bovine Viral Diarrhea virus (BVDV). frontiersin.org

Antiparasitic Activity:

Benzimidazole derivatives have also shown promise as antiparasitic agents. A study on 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives revealed significant in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Some of these derivatives showed notable effects against T. vaginalis and G. intestinalis when compared to standard drugs like albendazole (B1665689) and metronidazole, with one compound emerging as a broad-spectrum antiprotozoal agent. nih.gov

Antimycobacterial Activity:

The antimycobacterial properties of benzimidazole derivatives have been documented, with some compounds showing good activity against Mycobacterium tuberculosis even at low concentrations (1 mcg/ml). researchgate.net This highlights the potential of the benzimidazole scaffold in the development of new antitubercular agents.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Benzimidazole derivatives have been extensively evaluated for their potential as anticancer agents, demonstrating significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. irb.hrd-nb.info The mechanisms underlying this activity are often multifactorial, including the inhibition of key enzymes, disruption of cell cycle progression, and induction of apoptosis. nih.govnih.gov

Numerous studies have synthesized and tested novel benzimidazole derivatives, revealing potent activity. For instance, a series of 1,2,5-trisubstituted benzimidazoles showed high potency against lung, melanoma, and leukemia cancer cell lines, with GI50 values (concentration for 50% growth inhibition) in the low micromolar to submicromolar range. d-nb.info Similarly, newly designed pentacyclic benzimidazole derivatives exhibited significant antiproliferative activity at submicromolar concentrations against various cancer cell lines, including those from pancreatic adenocarcinoma (Capan-1), chronic myeloid leukemia (K-562), and non-Hodgkin lymphoma (Z-138). irb.hrmdpi.com One derivative, compound 6 , was particularly effective with IC50 values between 0.3–1.8 µM across multiple cell lines. irb.hr

Other studies have highlighted specific derivatives with remarkable cytotoxicity. N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide (5a ) was identified as a highly potent agent, with a 95% inhibition rate on the MCF-7 human breast adenocarcinoma cell line and 77% on the A549 human lung carcinoma cell line. derpharmachemica.com In another study, 1H-benzimidazole-oxadiazole compounds 54a and 54b showed strong antiproliferative action against the HeLa cancer cell line, with IC50 values of 0.224 µM and 0.205 µM, respectively, by inhibiting topoisomerase I. nih.govrsc.org

The antiproliferative effects are often linked to the induction of apoptosis. Active benzimidazole-1,2,4-triazole derivatives were found to induce apoptosis and activate caspase 3/7 in both HTB-9 bladder and HT-29 colorectal cancer cell lines. nih.gov These compounds also caused cell cycle arrest at different phases, further contributing to their anticancer effect. nih.gov For example, compounds 7h and led to G1 cell cycle arrest in HTB-9 cells. nih.gov Similarly, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to inhibit Epidermal Growth Factor Receptor (EGFR), arrest the cell cycle, and trigger apoptosis. mdpi.com

Below is a table summarizing the in vitro antiproliferative activity of selected benzimidazole derivatives against various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

Compound Cancer Cell Line Activity (IC50/GI50) Reference
Derivative 6 K-562 (Chronic Myeloid Leukemia) 0.4 µM irb.hr
Derivative 6 Z-138 (Non-Hodgkin Lymphoma) 0.6 µM irb.hr
Compound 7h HTB-9 (Bladder Cancer) 6.27 µM nih.gov
Compound 7ı HTB-9 (Bladder Cancer) 6.44 µM nih.gov
Compound 7a HT-29 (Colorectal Cancer) 20.37 µM nih.gov
Compound 7ı HT-29 (Colorectal Cancer) 22.71 µM nih.gov
Compound 54a HeLa (Cervical Cancer) 0.224 µM nih.govrsc.org
Compound 54b HeLa (Cervical Cancer) 0.205 µM nih.govrsc.org
Compound 16 PC-3 (Prostate Cancer) 0.64 µM rsc.org
Compound 23 PC-3 (Prostate Cancer) 0.37 µM rsc.org
Compound 95 HepG-2 (Hepatocellular Carcinoma) 1.98 µM nih.gov
Compound B1 HT-29 (Colorectal Cancer) 0.006 µM nobleresearch.org
Compound B1 MDA-MB-231 (Breast Cancer) 0.006 µM nobleresearch.org

| Compound B4 | HT-29 (Colorectal Cancer) | 0.013 nM | nobleresearch.org |

In Vitro Antioxidant Mechanisms

Benzimidazole derivatives have demonstrated notable antioxidant properties through various in vitro assays, suggesting their potential to counteract oxidative stress. The mechanisms of action include direct radical scavenging and modulation of enzymatic activities involved in the production of reactive oxygen species (ROS). ni.ac.rsresearchgate.net

Several studies have employed standard assays to evaluate these properties. In one study, novel benzimidazole urea derivatives were assessed using Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. mdpi.com Compound 3g from this series showed excellent activity across multiple methods, with its DPPH scavenging activity measured at 3.86 ± 0.04 mM trolox (B1683679) equivalents and a FRAP value of 16.12 ± 0.29 mM trolox equivalents. mdpi.com Another investigation on newly synthesized benzimidazole-2-thione hydrazone derivatives showed that they could effectively scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH radicals and also decrease ferrous iron-induced oxidative damage to lecithin. bas.bg

The antioxidant capacity is often linked to the structural features of the derivatives. For example, benzimidazole-2-thione derivatives containing vanillin (B372448) and syringaldehyde (B56468) residues demonstrated a significant capacity to diminish ABTS radical concentration. bas.bg Some derivatives, however, may not act as direct radical scavengers but instead inhibit enzymes that produce free radicals, such as xanthine (B1682287) oxidase. ni.ac.rsresearchgate.net

Other research has focused on the inhibition of lipid peroxidation. A study on pyrrole-benzimidazole derivatives found that several compounds exhibited high inhibitory activity on rat liver microsomal NADPH-dependent lipid peroxidation (LPO), with inhibition rates ranging from 65% to 77%. nih.gov Specifically, compound 5j had an LP inhibition value of 3.73 nmol/mg/min. nih.gov Another study reported that 5-nitro-2-(phenoxymethyl)benzimidazole strongly inhibited lipid peroxidation by 91% at a 10⁻³ M concentration. nobleresearch.org

The table below presents data from various in vitro antioxidant assays for selected benzimidazole derivatives.

Table 2: In Vitro Antioxidant Activity of Selected Benzimidazole Derivatives

Compound/Derivative Assay Result Reference
Compound 3g DPPH Scavenging Activity 3.86 ± 0.04 mM Trolox Equivalents mdpi.com
Compound 3g Ferric Reducing Antioxidant Power (FRAP) 16.12 ± 0.29 mM Trolox Equivalents mdpi.com
Compound 3g Total Antioxidant Capacity (TAC) 10.06 ± 1.51 mM Trolox Equivalents mdpi.com
5-nitro-2-(phenoxymethyl)benzimidazole Lipid Peroxidation Inhibition 91% inhibition at 10⁻³ M nobleresearch.org
Tetrahydronaphthalene & 4-phenylpiperazine derivative Superoxide Anion Radical Scavenging 98% scavenging effect at 10⁻³ M nobleresearch.org
2-(2-(1H-benzimidazol-2-yl)vinyl)phenol Nitric Oxide Scavenging IC50: 61.1 µM/L nobleresearch.org
2-(2-chlorostyryl)-1H-benzimidazole Nitric Oxide Scavenging IC50: 61.5 µM/L nobleresearch.org

| Compound 5j | Lipid Peroxidation (LPO) Inhibition | 3.73 nmol/mg/min | nih.gov |

Immunomodulatory Effects on T-Cell Proliferation (In Vitro)

Certain benzimidazole derivatives have been identified as potential immunomodulatory agents, specifically demonstrating an ability to inhibit T-cell proliferation in vitro. This activity points to their potential application in conditions characterized by an overactive immune response.

A notable example is the benzimidazole derivative named BMT-1 (2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol). dntb.gov.uanih.govnih.gov Research has shown that BMT-1 inhibits the proliferative response of T-cells stimulated with anti-CD3/CD28. dntb.gov.uanih.govnih.gov The primary mechanism for this immunosuppressive activity is the inhibition of H+/K+-ATPases in activated T-cells. dntb.gov.uanih.gov

The inhibition of these proton pumps by BMT-1 leads to intracellular acidification. dntb.gov.uanih.gov This change in intracellular pH (pHi) is critical, as activated T-cells normally exhibit an increase in pHi. By inducing a more acidic intracellular environment, BMT-1 interferes with the signaling pathways necessary for cell division. dntb.gov.uanih.gov

Further analysis revealed that BMT-1 arrests the cell cycle progression of activated T-cells from the G1 to the S phase. dntb.gov.uanih.gov This cell cycle arrest occurs without affecting the expression of the T-cell activation marker CD25 or the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation. dntb.gov.uanih.gov Moreover, BMT-1 was also shown to inhibit the proliferation of IL-2-dependent peripheral blood mononuclear cells (PBMCs). dntb.gov.uanih.gov These findings collectively demonstrate that BMT-1 specifically targets T-cell proliferation by interfering with H+/K+-ATPase activity and subsequently down-regulating intracellular pH, identifying it as a promising lead compound for developing new immunomodulatory agents. dntb.gov.uanih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Specific 2H-Benzimidazol-5-ol Isomers

The synthesis of benzimidazole (B57391) derivatives has been a subject of extensive research, with numerous methods developed over the years. nih.gov Classical approaches often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. rsc.org However, the development of synthetic routes tailored to specific isomers of this compound, particularly those that are less stable or require precise regiochemical control, is a burgeoning area of investigation.

Future research will likely focus on moving beyond traditional high-temperature condensations to more sophisticated and milder methodologies. organic-chemistry.org This includes the exploration of transition-metal-catalyzed cross-coupling reactions, microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, and the use of novel catalytic systems such as ionic liquids or solid-supported reagents to enhance efficiency and simplify purification. researchgate.netresearchgate.net A key challenge will be the selective synthesis of specific tautomers and N-substituted isomers of this compound, which may exhibit distinct biological profiles.

Table 1: Comparison of Potential Synthetic Methodologies for this compound Derivatives

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved purity.Optimization of reaction conditions for the synthesis of specific this compound isomers.
Transition-Metal Catalysis High efficiency and selectivity, formation of C-N and C-C bonds under mild conditions.Development of novel catalysts for the regioselective synthesis of substituted this compound.
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for scale-up.Adaptation of known benzimidazole syntheses to continuous flow systems for the production of this compound.
Green Chemistry Approaches Use of environmentally benign solvents (e.g., water) and catalysts.Exploration of biocatalytic methods and the use of renewable starting materials.

Advanced Characterization Techniques for Complex Derivatization Products

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques for their unambiguous characterization becomes paramount. While standard spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry are fundamental, the structural elucidation of intricate derivatives, including stereoisomers and complex heterocyclic systems, will require more sophisticated approaches. nih.gov

Future research will likely involve the increased application of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity in complex molecules. X-ray crystallography will be invaluable for determining the three-dimensional structure of crystalline derivatives, providing crucial insights into their conformation and intermolecular interactions. Additionally, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), will be essential for fragmentation analysis and the structural confirmation of novel compounds. dergipark.org.tr

Integration of Artificial Intelligence and Machine Learning in Computational Studies

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the computational study of drug candidates, and the this compound scaffold is a prime candidate for these in silico approaches. researchgate.net These computational tools can be employed to predict the physicochemical properties, biological activities, and potential toxicities of novel derivatives, thereby streamlining the drug discovery process. researchgate.net

Future directions in this area will involve the development of quantitative structure-activity relationship (QSAR) models specifically trained on benzimidazole derivatives to predict the biological activity of new this compound analogues. researchgate.net Molecular docking studies will continue to be refined to better predict the binding modes of these compounds with various biological targets. Furthermore, ML algorithms can be used to analyze large datasets from high-throughput screening to identify novel hits and to design virtual libraries of this compound derivatives with a high probability of biological activity.

Table 2: Potential Applications of AI and Machine Learning in this compound Research

ApplicationDescriptionPotential Impact
Predictive QSAR Modeling Development of models to predict the biological activity of novel derivatives based on their chemical structure.Prioritization of synthetic targets and reduction in the number of compounds that need to be synthesized and tested.
Virtual High-Throughput Screening In silico screening of large compound libraries against specific biological targets.Rapid identification of potential lead compounds with desired biological activity.
De Novo Drug Design Generation of novel molecular structures with desired properties using generative AI models.Design of novel this compound derivatives with optimized activity and pharmacokinetic profiles.
ADMET Prediction Prediction of absorption, distribution, metabolism, excretion, and toxicity properties of new compounds.Early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage attrition.

Exploration of New Biological Target Classes and Mechanisms (In Vitro)

The benzimidazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. ekb.egresearchgate.net For this compound and its future derivatives, a key research avenue will be the systematic in vitro screening against a broad panel of biological targets to uncover novel activities and mechanisms of action.

Future research should focus on high-throughput screening of this compound libraries against emerging therapeutic targets, such as protein kinases, phosphatases, and epigenetic modifiers. nih.gov In vitro assays to investigate the potential of these compounds to modulate inflammatory pathways, inhibit microbial growth, and induce apoptosis in cancer cell lines will be crucial. nih.gov Mechanistic studies will then be necessary to elucidate the precise molecular interactions responsible for any observed biological activity.

Design of Multi-Target Directed Ligands based on the this compound Scaffold

The concept of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a promising strategy for the treatment of complex multifactorial diseases. nih.gov The benzimidazole nucleus is considered a "privileged scaffold" for the design of such agents due to its ability to be readily functionalized and its inherent broad bioactivity. ijpsjournal.comnih.gov

The this compound scaffold, with its reactive hydroxyl group, is an ideal starting point for the design of MTDLs. Future research will focus on the rational design and synthesis of hybrid molecules that combine the this compound core with other pharmacophores known to interact with specific targets of interest. For example, by linking the this compound scaffold to a moiety known to inhibit a particular enzyme, it may be possible to create a dual-action therapeutic agent. This approach could lead to the development of novel treatments for diseases such as cancer, neurodegenerative disorders, and infectious diseases. researchgate.netacs.org

Q & A

Q. What are the standard synthetic routes for 2H-Benzimidazol-5-ol, and how are intermediates characterized?

  • Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions of o-phenylenediamine precursors with carboxylic acids or aldehydes under acidic conditions. For example, substituted benzimidazoles can be prepared by oxidizing (1H-benzimidazol-2-yl)methanol intermediates using potassium permanganate to yield benzimidazole-2-carboxylic acids, which can undergo decarboxylation or functionalization . Key intermediates (e.g., chloromethyl derivatives) are characterized using 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and purity. X-ray crystallography (as in CCDC 1850211/1850212) resolves structural ambiguities, such as tautomerism in the benzimidazole ring .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., hydroxyl protons at δ 10–12 ppm in DMSO-d6), while 13C^{13}C-NMR confirms carbonyl or aromatic carbon positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., C7_7H7_7N3_3O for 2-amino-5-hydroxybenzimidazole) .
  • IR Spectroscopy : Detects functional groups like -OH (broad ~3200 cm1^{-1}) and C=N/C=C stretching (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can substituent effects on the benzimidazole ring be systematically analyzed to optimize synthetic yield and bioactivity?

  • Methodological Answer :
  • Substituent Screening : Introduce electron-donating (e.g., -OCH3_3) or electron-withdrawing (e.g., -NO2_2) groups at the 5-position to modulate reactivity. For example, 2-methoxy-5-nitro-1H-benzimidazole exhibits distinct electronic properties affecting solubility and stability .
  • DFT Calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) to guide synthetic prioritization. Studies on 2-substituted benzylidenamino thiazoles demonstrate how computational models correlate with experimental outcomes .
  • Biological SAR : Test derivatives against cancer cell lines (e.g., via MTT assays) to link substituent polarity to cytotoxicity, as seen in 2-aryl-1H-benzo[d]imidazole anticancer agents .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Data Triangulation : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables. For instance, discrepancies in anticancer activity may arise from differences in cell line viability protocols .
  • Contradiction Analysis Frameworks : Apply qualitative research principles (e.g., iterative data collection and peer debriefing) to identify methodological biases. This approach is critical when reconciling conflicting results in kinase inhibition studies .

Q. What strategies are effective for designing this compound derivatives with enhanced metabolic stability?

  • Methodological Answer :
  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability, as demonstrated in benzimidazole-based antivirals .
  • Stability Testing : Use HPLC to monitor degradation under physiological pH (e.g., 1.2 and 7.4) and identify susceptible sites. Safety data sheets for analogs (e.g., 2-methoxy-5-nitro derivatives) provide insights into hydrolytic stability .

Q. How can researchers leverage crystallographic data to resolve tautomeric ambiguity in this compound derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve tautomeric forms (e.g., 1H vs. 2H benzimidazole) by analyzing hydrogen bonding patterns and bond lengths. For example, CCDC 1850211 confirms the 2H tautomer in a substituted benzimidazole derivative .
  • Synchrotron Studies : High-resolution data (≤ 0.8 Å) clarify electron density maps for proton positions, critical for validating computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.